Dimethyl methylmalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl 2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(5(7)9-2)6(8)10-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBPFPZTIZSOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060564 | |
| Record name | Propanedioic acid, methyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609-02-9 | |
| Record name | Dimethyl methylmalonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl methylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl methylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 2-methyl-, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, methyl-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl methylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL METHYLMALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG8ZA68IB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Dimethyl Methylmalonate from Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of dimethyl methylmalonate, a valuable intermediate in organic synthesis and drug development. The primary route for this transformation is the alkylation of dimethyl malonate. This document details the underlying chemical principles, a step-by-step experimental protocol, and the expected analytical data for the final product. The information is curated and presented to be a practical resource for laboratory chemists.
Introduction
This compound is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and fragrances. Its structure, featuring a methylated alpha-carbon to two ester functionalities, allows for further chemical transformations, making it a versatile intermediate. The most common and efficient method for its preparation is the direct methylation of dimethyl malonate. This process relies on the acidic nature of the alpha-protons of the malonic ester, which can be readily deprotonated to form a nucleophilic enolate, followed by an alkylation reaction with a suitable methylating agent.
Reaction Principle
The synthesis of this compound from dimethyl malonate is a classic example of a malonic ester synthesis, specifically a mono-alkylation. The reaction proceeds in two main steps:
-
Enolate Formation: The α-protons of dimethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. A strong base, typically sodium methoxide, is used to deprotonate the α-carbon, forming a resonance-stabilized sodium enolate.[1][2] Using sodium methoxide is crucial to prevent transesterification, which could occur if other alkoxide bases were used.[2]
-
Nucleophilic Substitution (Alkylation): The resulting enolate is a potent nucleophile that readily attacks an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction.[1] This step forms the new carbon-carbon bond, yielding this compound.
Experimental Protocol
This protocol is adapted from established procedures for the alkylation of malonic esters.[2][3]
Materials:
-
Dimethyl malonate (reagent grade)
-
Sodium methoxide (solid or as a solution in methanol) or Sodium metal
-
Anhydrous methanol
-
Methyl iodide or Dimethyl sulfate
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step 1: Preparation of Sodium Methoxide Solution (if starting from sodium metal)
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 eq) in small pieces to anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Stir the mixture until all the sodium has reacted to form a clear solution of sodium methoxide.
Step 2: Enolate Formation
-
To the freshly prepared sodium methoxide solution (1.0 eq) in anhydrous methanol, add dimethyl malonate (1.0 eq) dropwise at room temperature with stirring.
-
A slight exotherm may be observed. After the addition is complete, stir the mixture for 30-60 minutes to ensure complete formation of the sodium enolate.
Step 3: Methylation
-
Cool the reaction mixture in an ice bath.
-
Add the methylating agent (e.g., methyl iodide, 1.05 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₄ | |
| Molecular Weight | 146.14 g/mol | |
| Boiling Point | 176-177 °C (lit.) | |
| Density | 1.098 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.414 (lit.) | |
| Purity (typical) | >98% (GC) | [4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δ (ppm): 3.73 (s, 6H, 2 x OCH₃), 3.53 (q, 1H, J = 7.2 Hz, CH), 1.38 (d, 3H, J = 7.2 Hz, CH₃) |
| GC-MS | Major fragments (m/z): 115, 87, 59 |
Visualization of Workflow and Reaction
Below are diagrams illustrating the key processes in the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyl Methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl methylmalonate, with the IUPAC name dimethyl 2-methylpropanedioate, is a diester of methylmalonic acid. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. Its chemical structure, featuring a reactive methylene group activated by two adjacent carbonyl groups, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and logical workflow diagrams to support its application in research and development.
Physical Properties
The physical properties of this compound are crucial for its handling, purification, and use in various reaction conditions. A summary of these properties is presented in the table below.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | Colorless to clear liquid | [2] |
| Boiling Point | 176-177 °C | [2] |
| Melting Point | Data not available | |
| Density | 1.098 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.414 | [2] |
| Vapor Pressure | 0.2 mm Hg at 20 °C | [2] |
Solubility
This compound exhibits solubility characteristics typical of a moderately polar organic ester.
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Slightly soluble |
| Alcohol (e.g., Ethanol) | Miscible |
| Diethyl Ether | Miscible |
| Oils | Miscible |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
Table 3: Spectroscopic Data of this compound
| Technique | Key Features and Peaks |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the methyl protons of the ester groups, the methine proton, and the methyl group attached to the alpha-carbon. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester groups, the methoxy carbons, the alpha-carbon (methine), and the methyl carbon. |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional groups, typically in the range of 1730-1750 cm⁻¹. C-O stretching bands will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 146. Common fragmentation patterns include the loss of methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups. A prominent peak is often observed at m/z 59, corresponding to the [COOCH₃]⁺ fragment[1]. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is centered around the acidity of the alpha-proton and the susceptibility of the ester groups to nucleophilic attack.
-
Acidity of the α-Proton: The proton on the carbon between the two carbonyl groups is acidic (pKa ≈ 13) and can be readily removed by a suitable base to form a stable enolate. This enolate is a potent nucleophile.
-
Alkylation: The enolate of this compound can be alkylated by reacting it with alkyl halides. This is a fundamental reaction in malonic ester synthesis for the formation of substituted carboxylic acids.
-
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under acidic or basic conditions to yield methylmalonic acid. Upon heating, this substituted malonic acid readily undergoes decarboxylation to produce propanoic acid.
-
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones in the presence of a weak base, leading to the formation of α,β-unsaturated compounds.
-
Synthesis of Heterocycles: this compound is a key precursor in the synthesis of various heterocyclic compounds, including barbiturates, by condensation with urea or its derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments related to the properties and reactions of this compound.
Determination of Boiling Point
Objective: To determine the boiling point of this compound using the Thiele tube method.
Materials:
-
Thiele tube
-
Thermometer (0-200 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
This compound
-
Mineral oil
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a small amount of this compound (approximately 0.5 mL) into the small test tube.
-
Place the capillary tube, with its sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Synthesis of this compound via Alkylation
Objective: To synthesize this compound by the alkylation of dimethyl malonate with methyl iodide.
Materials:
-
Dimethyl malonate
-
Sodium methoxide
-
Anhydrous methanol
-
Methyl iodide
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium methoxide in anhydrous methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add dimethyl malonate to the sodium methoxide solution with continuous stirring.
-
After the addition is complete, allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Add methyl iodide dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature below 30 °C.
-
After the addition of methyl iodide, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase on a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound via alkylation.
Logical Relationship: Reactivity of this compound
References
Dimethyl Methylmalonate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 609-02-9
Molecular Formula: C₆H₁₀O₄
Molecular Weight: 146.14 g/mol
Synonyms: Dimethyl 2-methylmalonate, Methylmalonic acid dimethyl ester, Propanedioic acid, methyl-, dimethyl ester
Executive Summary
Dimethyl methylmalonate is a versatile diester intermediate that serves as a critical building block in organic synthesis, particularly within the pharmaceutical industry. Its chemical structure, featuring a reactive methylene group activated by two adjacent ester functionalities, makes it an ideal precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis methodologies, and significant applications in drug development, tailored for researchers, scientists, and professionals in the pharmaceutical sector. For pharmaceutical applications, a high purity level, often exceeding 98% by GC, is crucial to ensure the quality and yield of the final Active Pharmaceutical Ingredient (API) and to meet regulatory standards.[1]
Physicochemical and Spectral Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in research and development. The following tables summarize key quantitative data for this compound.
| Physical Property | Value | Reference |
| Boiling Point | 176-177 °C | --INVALID-LINK-- |
| Density | 1.098 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.414 | --INVALID-LINK-- |
| Solubility | Observation | Reference |
| Water | Slightly soluble/Moderate | --INVALID-LINK--, --INVALID-LINK-- |
| Ethanol | Soluble | --INVALID-LINK-- |
| Diethyl Ether | Soluble | --INVALID-LINK-- |
Spectral data is critical for the identification and characterization of this compound.
| Spectroscopy | Data Availability | Reference |
| 1H NMR | Available | --INVALID-LINK-- |
| IR | Available | --INVALID-LINK-- |
| Mass Spectrometry | Available | --INVALID-LINK-- |
| Raman | Available | --INVALID-LINK-- |
Molecular Structure
The molecular structure of this compound consists of a central carbon atom bonded to a methyl group, a hydrogen atom, and two methoxycarbonyl groups.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the methylation of dimethyl malonate. This reaction is a classic example of malonic ester synthesis, where the acidic proton of the α-carbon is removed by a base to form a resonance-stabilized enolate, which then acts as a nucleophile.
Experimental Protocol: General Procedure for the Alkylation of Dimethyl Malonate
This protocol is adapted from the synthesis of a related compound, dimethyl 2-propylmalonate, and illustrates the general principles for the synthesis of this compound by substituting the alkylating agent.
Materials:
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil) or another suitable base (e.g., sodium ethoxide)
-
Methyl iodide or dimethyl sulfate (as the methylating agent)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: The sodium hydride is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF is then added to the flask.
-
Enolate Formation: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate of dimethyl malonate.
-
Alkylation: The reaction mixture is cooled again to 0 °C, and the methylating agent (e.g., methyl iodide) is added dropwise. After the addition, the reaction mixture is allowed to warm to room temperature and may be heated to drive the reaction to completion.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with deionized water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure allows for the creation of α-substituted malonic acid derivatives and heterocyclic compounds, which are common motifs in medicinal chemistry.[1]
Synthesis of Barbiturates
Malonic ester derivatives are classical precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The general synthesis involves the condensation of a substituted malonic ester with urea in the presence of a strong base.
References
Spectroscopic Profile of Dimethyl Methylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dimethyl methylmalonate, a key building block in organic synthesis. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside the experimental protocols for data acquisition.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different proton environments in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.74 | s | - | 6H | 2 x -OCH₃ |
| 3.45 | q | 7.2 | 1H | -CH(CH₃)- |
| 1.42 | d | 7.2 | 3H | -CH(CH₃)- |
s = singlet, d = doublet, q = quartet
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| 170.1 | C=O |
| 52.5 | -OCH₃ |
| 46.4 | -CH(CH₃)- |
| 14.2 | -CH(CH₃)- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.
Table 3: Key IR Absorption Bands for this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2990 - 2950 | Medium | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1435 | Medium | C-H bend (methyl) |
| 1250 - 1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a distinct fragmentation pattern under electron ionization (EI).[1]
Table 4: Mass Spectrometry Fragmentation Data for this compound (EI)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 146 | < 5 | [M]⁺ (Molecular Ion) |
| 115 | ~75 | [M - OCH₃]⁺ |
| 88 | ~15 | [CH₃CH(CO)]⁺ |
| 59 | 100 | [COOCH₃]⁺ (Base Peak) |
| 43 | ~23 | [CH₃CO]⁺ |
| 29 | ~20 | [CH₃CH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). For ¹H NMR, data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
IR Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a neat sample, a drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is recorded as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The liquid sample is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the workflow of spectroscopic analysis.
References
Solubility of Dimethyl Methylmalonate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl methylmalonate in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a versatile building block. This document compiles available quantitative and qualitative solubility data, alongside detailed experimental protocols for its determination, to support researchers in their laboratory work.
Data Presentation: Solubility of this compound
| Solvent | This compound Solubility | Temperature (°C) | Diethyl Malonate Solubility | Temperature (°C) |
| Alcohols | ||||
| Ethanol | 57 g/100mL (Note: Also reported as "miscible"[1]) | 20 | Miscible[2][3][4] | Not Specified |
| Ethers | ||||
| Diethyl Ether | 5.7 g/100mL (Note: Also reported as "miscible"[1]) | 20 | Miscible[2][3][4] | Not Specified |
| Ketones | ||||
| Acetone | Data not available | - | Very Soluble[5], Miscible[2] | Not Specified |
| Esters | ||||
| Ethyl Acetate | Data not available | - | Data not available | - |
| Halogenated | ||||
| Dichloromethane | Data not available | - | Data not available | - |
| Chloroform | Data not available | - | Soluble[5], Miscible[2][3] | Not Specified |
| Aromatics | ||||
| Toluene | Data not available | - | Data not available | - |
| Benzene | Not soluble | Not Specified | Very Soluble[5], Miscible[2][3] | Not Specified |
| Alkanes | ||||
| Hexane | Data not available | - | Data not available | - |
| Other | ||||
| Oils | Miscible | Not Specified | Soluble in most fixed oils[5] | Not Specified |
| Pyridine | Slightly soluble | Not Specified | Data not available | - |
Experimental Protocols
Given the limited availability of quantitative data, researchers may need to determine the solubility of this compound in specific solvents experimentally. The following protocols provide a detailed methodology for the accurate determination of liquid-liquid solubility.
I. Gravimetric Method for Solubility Determination
This method is a straightforward and widely used technique for determining the solubility of a solute in a solvent.[6][7][8]
A. Preparation of the Saturated Solution:
-
In a series of sealable glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent.
-
To each vial, add an excess amount of this compound. The presence of a distinct second liquid phase should be visible.
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow for complete phase separation.
B. Sample Analysis:
-
Carefully extract a known volume (e.g., 1 mL) of the solvent phase (the top or bottom layer, depending on the relative densities) using a calibrated pipette, ensuring that none of the excess solute phase is drawn.
-
Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., a small beaker or vial).
-
Determine the mass of the aliquot by weighing the container with the sample.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of this compound.
-
Once the solvent is fully evaporated, re-weigh the container with the remaining this compound.
-
The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.
-
The mass of the solvent is the total mass of the aliquot minus the mass of the dissolved this compound.
-
Calculate the solubility in g/100 g of solvent.
II. Instrumental Methods for Solubility Determination
For more precise and potentially faster measurements, instrumental methods are recommended.
A. Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. The concentration range should bracket the expected solubility.
-
Use a high-precision analytical balance for all mass measurements.
B. Sample Preparation:
-
Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (Section I.A).
-
After equilibration and phase separation, carefully extract an aliquot of the solvent phase.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration of this compound within the range of the calibration standards.
C. Instrumental Analysis:
-
Gas Chromatography (GC):
-
Inject the prepared standard solutions and the diluted sample into a gas chromatograph equipped with a suitable column and detector (e.g., a flame ionization detector - FID).
-
Develop a calibration curve by plotting the peak area of this compound against the concentration for the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Similar to GC, inject the standard solutions and the diluted sample into an HPLC system with an appropriate column and detector (e.g., a UV detector if the analyte has a chromophore, or a refractive index detector).
-
Construct a calibration curve and calculate the concentration of this compound in the saturated solution.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Add a known amount of an internal standard to a known amount of the saturated solution.
-
Acquire a quantitative ¹H NMR spectrum.
-
Determine the concentration of this compound by comparing the integral of a characteristic peak of the analyte to the integral of a peak from the internal standard.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound in an organic solvent.
Caption: Workflow for determining the solubility of this compound.
References
- 1. Dimethyl malonate CAS#: 108-59-8 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Page loading... [guidechem.com]
- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. pharmajournal.net [pharmajournal.net]
Thermal Stability and Decomposition of Dimethyl Methylmalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl methylmalonate (DMM), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, possesses a thermal stability profile crucial for its handling, storage, and reaction optimization. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon available data for the compound and its close structural analogs, primarily other dialkyl malonates. While direct experimental data on the thermal decomposition of this compound is limited in publicly accessible literature, its stability and decomposition pathways can be reliably inferred from the well-established chemistry of malonic esters. This document summarizes key physical and predicted thermal properties, details relevant experimental protocols for thermal analysis, and outlines the expected decomposition pathways.
Introduction
This compound (CAS No. 609-02-9) is a diester of methylmalonic acid. Its utility in organic synthesis, particularly in the production of substituted carboxylic acids and heterocyclic compounds, makes a thorough understanding of its chemical and physical properties essential. Thermal stability is a critical parameter, influencing not only safety in storage and transport but also the design and control of synthetic processes where elevated temperatures are employed. Thermal decomposition can lead to the formation of undesired byproducts, reducing yield and complicating purification. This guide aims to consolidate the known information and provide a predictive framework for the thermal behavior of this compound.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for its safe handling and for the design of experimental procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| CAS Number | 609-02-9 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 176-177 °C | [3] |
| Melting Point | Not available | |
| Density | 1.098 g/mL at 25 °C | [3] |
| Refractive Index | 1.414 at 20 °C | [3] |
| Flash Point | 82 °C (179.6 °F) - closed cup | [3] |
| Solubility | Insoluble in water | [4] |
Thermal Stability and Decomposition Pathways
Predicted Thermal Stability
Based on its boiling point and the stability of analogous compounds such as diethyl malonate, this compound is expected to be thermally stable up to its boiling point under inert atmosphere.[6][7] Decomposition is generally observed at higher temperatures. When heated to decomposition, malonic esters can emit acrid smoke and irritating fumes.[6]
Table 2: Predicted Thermal Properties of this compound
| Parameter | Predicted Value/Behavior | Basis of Prediction |
| Decomposition Onset (TGA, inert atm.) | > 180 °C | Extrapolation from boiling point and stability of analogous malonic esters. |
| Primary Decomposition Mechanism | Decarboxylation (following hydrolysis) | Well-established reactivity of malonic esters.[1][5][8][9] |
| Gaseous Byproducts | Carbon dioxide (CO₂), Methanol (CH₃OH) | Inferred from the decarboxylation mechanism of the corresponding diacid. |
| Solid/Liquid Residue | Methyl propionate | Inferred from the decarboxylation mechanism. |
Decomposition Mechanism: Decarboxylation
The primary thermal decomposition pathway for malonic esters, including this compound, is decarboxylation.[1][5] This process is significantly facilitated by the presence of water and acid or base, which first hydrolyzes the ester to the corresponding malonic acid. The resulting β-keto acid (in a broader sense, a 1,3-dicarboxylic acid) is thermally unstable and readily loses carbon dioxide upon heating.[8][9]
The generally accepted mechanism for the decarboxylation of a substituted malonic acid involves a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the final carboxylic acid product. In the case of this compound, prior hydrolysis would yield methylmalonic acid. Subsequent heating would lead to decarboxylation to form propanoic acid.
If decarboxylation were to occur directly from the ester under anhydrous pyrolysis conditions, the mechanism would be more complex, potentially involving radical pathways or intramolecular rearrangements. However, the hydrolysis-decarboxylation route is the most commonly encountered and predictable pathway.
Below is a diagram illustrating the logical relationship of the hydrolysis and subsequent decarboxylation of a generic dialkyl methylmalonate.
Caption: Hydrolysis and subsequent decarboxylation pathway of a dialkyl methylmalonate.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of thermal decomposition, the temperature of maximum decomposition rate, and to identify associated endothermic or exothermic events.
Methodology:
-
Instrument: A simultaneous TGA-DSC instrument is recommended.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically high-purity nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. A parallel experiment in an air or oxygen atmosphere can be performed for comparison.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Data Analysis:
-
The TGA curve (mass vs. temperature) will indicate the temperature at which mass loss begins (onset of decomposition).
-
The derivative of the TGA curve (DTG) will show the temperature of the maximum rate of mass loss.
-
The DSC curve (heat flow vs. temperature) will indicate whether the decomposition process is endothermic or exothermic.
-
The following diagram outlines the general workflow for a TGA-DSC experiment.
Caption: General workflow for conducting a TGA-DSC experiment.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile decomposition products of this compound under controlled thermal fragmentation.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A small, accurately known amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Single-Shot Analysis: The sample is rapidly heated to a high temperature (e.g., 600 °C) in an inert atmosphere (helium) to induce fragmentation.[10]
-
Evolved Gas Analysis (EGA): The sample is heated over a temperature range (e.g., 50 °C to 700 °C) to observe the evolution of different decomposition products as a function of temperature.
-
-
GC-MS Analysis:
-
The volatile pyrolysis products (pyrolyzates) are swept into the GC column by the carrier gas.
-
The pyrolyzates are separated based on their boiling points and affinity for the GC column stationary phase.
-
The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a "fingerprint" for each compound, allowing for their identification by comparison to spectral libraries (e.g., NIST).
-
The workflow for a Py-GC-MS experiment is depicted below.
Caption: Workflow for the analysis of decomposition products using Py-GC-MS.
Conclusion
While specific experimental data on the thermal decomposition of this compound is scarce, a robust understanding of its likely behavior can be derived from the well-established chemistry of malonic esters. It is predicted to be stable up to its boiling point, with thermal decomposition at higher temperatures proceeding primarily via a hydrolysis and subsequent decarboxylation mechanism, especially in the presence of moisture. For precise determination of its thermal stability profile and decomposition products, the experimental protocols for TGA-DSC and Py-GC-MS outlined in this guide are recommended. Such data would be invaluable for the safe and efficient use of this important synthetic intermediate in research and industrial applications.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. A12078.18 [thermofisher.com]
- 3. 甲基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 10. ias.ac.in [ias.ac.in]
Acidity of the Alpha-Proton in Dimethyl Methylmalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of the alpha-proton in dimethyl methylmalonate. The acidity of this proton is a cornerstone of carbanion chemistry and is of paramount importance in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds. This document outlines the theoretical basis for its acidity, presents quantitative pKa data, details experimental protocols for its determination, and illustrates the key chemical pathways involved.
Core Concepts: The Origin of Alpha-Proton Acidity
The alpha-proton in this compound, the hydrogen atom attached to the carbon situated between the two carbonyl groups, exhibits significantly higher acidity than a proton on a typical alkane (pKa ~50). This enhanced acidity is attributed to the powerful electron-withdrawing nature of the two adjacent ester carbonyl groups. Upon deprotonation, the resulting conjugate base, an enolate, is highly stabilized through resonance. The negative charge is delocalized over the alpha-carbon and, more significantly, onto the two electronegative oxygen atoms of the carbonyl groups. This charge delocalization drastically lowers the energy of the conjugate base, thereby increasing the acidity of the alpha-proton.[1][2][3]
The equilibrium for this deprotonation lies far to the right compared to that of a simple ester, which has a pKa of around 25.[4] This makes the alpha-proton of this compound readily accessible for deprotonation by common bases such as alkoxides.
Quantitative Acidity Data
The acidity of the alpha-proton in this compound and related compounds is quantified by its pKa value. A lower pKa indicates a stronger acid. The pKa is dependent on the solvent in which it is measured. Below is a summary of available pKa data for this compound and analogous compounds.
| Compound | pKa Value | Solvent | Method | Reference(s) |
| This compound | 13.08 ± 0.46 | Not Specified | Predicted | [5] |
| This compound | ~18 | DMSO | Not Specified | [6] |
| Dimethyl malonate | 15.9 | DMSO | Not Specified | [7] |
| Dimethyl malonate | 11.80 ± 0.46 | Not Specified | Predicted | [8] |
| Diethyl malonate | ~13 | Water | Not Specified | [3][9] |
| Diethyl malonate | 16.4 | DMSO | Not Specified | [10] |
Experimental Protocols for pKa Determination
The determination of the pKa of a C-H acid like this compound requires specific experimental techniques. The following are detailed methodologies for key experiments that can be adapted for this purpose.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong, carbonate-free base, such as 0.1 M sodium hydroxide (NaOH) in deionized water.
-
Accurately prepare a solution of this compound (e.g., 0.01 M) in a suitable solvent. Given its limited water solubility, a co-solvent system (e.g., water-ethanol mixture) may be necessary. The use of a co-solvent will yield an apparent pKa (pKa') specific to that solvent composition.
-
To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M potassium chloride (KCl) should be added to the this compound solution.[11]
-
-
Apparatus Setup:
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume of the this compound solution in a thermostatted titration vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH solution into the vessel. Ensure the electrode tip is fully submerged and will not be struck by the stir bar.
-
-
Titration Procedure:
-
Begin stirring the solution at a constant, moderate rate.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the inflection point of this curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
-
UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the compound have distinct ultraviolet-visible absorption spectra. The change in absorbance at a specific wavelength is monitored as a function of pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., pH 11 to 15).
-
Prepare a stock solution of this compound in a solvent that is transparent in the UV-Vis region of interest (e.g., water or ethanol).
-
-
Spectral Acquisition:
-
For each buffer solution, add a small, constant amount of the this compound stock solution to a cuvette.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance for the acidic form (AHA) and the basic (enolate) form (AA-).
-
-
Data Collection:
-
At a chosen analytical wavelength (ideally where the difference in absorbance between the two species is maximal), measure the absorbance of the this compound solution in each of the prepared buffers.
-
-
Data Analysis:
-
The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the following equation for each pH value: pKa = pH + log([A - AA-] / [AHA - A]) where A is the absorbance at a given pH, AA- is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form. The average of the calculated pKa values is taken.[12]
-
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa by monitoring the chemical shift of a nucleus (typically ¹H or ¹³C) close to the site of protonation/deprotonation as a function of pH. The observed chemical shift is a weighted average of the shifts of the protonated and deprotonated species.
Methodology:
-
Sample Preparation:
-
Prepare a series of samples of this compound in a suitable deuterated solvent (e.g., D₂O with a co-solvent if needed) across a range of pD values (the equivalent of pH in D₂O).
-
The pD can be adjusted using solutions of NaOD and DCl. Note that pD = pH reading + 0.4.
-
-
NMR Data Acquisition:
-
Acquire a ¹H or ¹³C NMR spectrum for each sample.
-
Identify a peak corresponding to a nucleus whose chemical environment is sensitive to the protonation state of the alpha-carbon (e.g., the alpha-proton itself or the alpha-carbon).
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the chosen nucleus (y-axis) against the pD of the solution (x-axis).
-
This will generate a sigmoidal titration curve.
-
The inflection point of this curve corresponds to the pKa of the alpha-proton. The pKa can be determined by fitting the data to the appropriate equation.[13][14]
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental chemical pathway involving the alpha-proton of this compound and a general workflow for its pKa determination.
Caption: Deprotonation and resonance stabilization of the this compound enolate.
Caption: Workflow for the malonic ester synthesis using this compound.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. This compound CAS#: 609-02-9 [m.chemicalbook.com]
- 6. Solved Meo dimethyl 2. methylmalonate pka-18 acetylacetone | Chegg.com [chegg.com]
- 7. medchem.unistra.fr [medchem.unistra.fr]
- 8. Dimethyl malonate CAS#: 108-59-8 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Synthetic Versatility of Dimethyl Methylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyl methylmalonate (DMM) stands as a cornerstone in modern organic synthesis, prized for its versatility as a reactive building block. Its unique chemical structure, featuring an active methylene group flanked by two ester functionalities, provides a gateway to a diverse array of molecular architectures. This technical guide delves into the core reactions involving this compound as a starting material, offering a comprehensive resource for professionals in research and drug development. We will explore key transformations, provide detailed experimental protocols, and present quantitative data to facilitate the practical application of this invaluable reagent.
Malonic Ester Synthesis: The Power of Alkylation
The alkylation of this compound, a classic example of the malonic ester synthesis, is a fundamental method for the formation of carbon-carbon bonds. This reaction proceeds via the deprotonation of the acidic α-carbon to form a stabilized enolate, which then acts as a nucleophile to displace a halide from an alkyl halide. This process can be controlled to achieve either mono- or di-alkylation, leading to a wide range of substituted methyl malonates. Subsequent hydrolysis and decarboxylation of these intermediates provide a facile route to substituted acetic acids.
Experimental Protocols
Mono-alkylation of this compound with Benzyl Chloride:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, sodium methoxide (1.05 eq) is dissolved in anhydrous methanol. This compound (1.0 eq) is added dropwise at room temperature, and the mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Benzyl chloride (1.0 eq) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.
Di-alkylation of this compound:
-
First Alkylation: Follow the procedure for mono-alkylation.
-
Second Enolate Formation: After completion of the first alkylation (monitored by TLC), the reaction is cooled to room temperature. A second equivalent of sodium methoxide is added, and the mixture is stirred for 30 minutes.
-
Second Alkylation: The second alkylating agent (1.0 eq) is added dropwise, and the mixture is heated to reflux until the reaction is complete.
-
Work-up and Purification: The work-up and purification follow the same procedure as for mono-alkylation.[1]
Quantitative Data for Alkylation Reactions
| Alkylating Agent | Base (eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzyl Chloride | NaH (1.2) | DMF | 23 | 18 | Dimethyl benzylmalonate | - | [2] |
| Isobutane bromide | NaOMe (1.65) | Methanol/Toluene | Reflux | 16 | Dimethyl diisobutylmalonate | - | |
| 1-Chloroethane | K₂CO₃ | DMF | 110-120 | 6 | Diethyl ethylmalonate* | ~98 | |
| n-Propyl chloride | K₂CO₃ | NMP | - | 17 | Diethyl n-propylmalonate* | ~78 | [3] |
Note: Data for diethyl malonate is included for comparative purposes due to similar reactivity.
Knoevenagel Condensation: Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds, involving the reaction of an active methylene compound like this compound with an aldehyde or ketone.[4][5] This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), and proceeds through a nucleophilic addition followed by dehydration. The resulting α,β-unsaturated esters are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[3]
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of this compound (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine in a suitable solvent (e.g., toluene or benzene) is prepared.
-
Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed. The reaction progress is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product, dimethyl benzylidenemalonate, is purified by recrystallization or column chromatography.
Quantitative Data for Knoevenagel Condensation
| Aldehyde | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Various aldehydes | Immobilized gelatine | DMSO | Room Temp. | - | 85-89 | [6] |
| Various aldehydes | Immobilized BSA | DMSO | Room Temp. | - | 85-89 | [7] |
| Benzaldehydes | Amines/Ammonium salts | Solvent-free | 90°C | 2h | Good to Excellent | [8] |
Michael Addition: Conjugate Addition for Complex Architectures
The enolate of this compound can also participate in Michael additions, a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is crucial for the construction of 1,5-dicarbonyl compounds and more complex cyclic systems, which are prevalent in many natural products and pharmaceuticals.
Experimental Protocol: Michael Addition of this compound to 2-Pentyl-2-cyclopentenone
This reaction is a key step in the synthesis of the fragrance ingredient, methyl dihydrojasmonate.
-
Reaction Setup: Under a nitrogen atmosphere, sodium methoxide (0.4 mol) is added to anhydrous methanol (400 mL). Dimethyl malonate (0.5 mol) is then added dropwise, and the solution is cooled to -5 °C.
-
Addition: 2-Pentyl-2-cyclopentenone (0.4 mol) is added dropwise to the reaction mixture, which is then stirred for 2 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of acetic acid. Methanol is evaporated, and the crude product is dissolved in ethyl acetate. The organic phase is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The addition intermediate is purified by reduced pressure distillation, affording the product in approximately 90% yield.[9]
Quantitative Data for Michael Addition
| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Pentyl-2-cyclopentenone | NaOMe | Methanol | -5 | 2 | Dimethyl 2-(3-oxo-2-pentylcyclopentyl)malonate | 90 | [9] |
| 2-Amyl cyclopentenone | NaOMe | Methanol | 60-70 | 20-25 | Methyl dihydrojasmonate (after decarboxylation) | 89.9-92.2 | [10] |
Synthesis of Barbiturates: A Gateway to CNS Depressants
A significant application of malonic esters, including this compound, is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The core barbiturate structure is formed through a condensation reaction between a disubstituted malonic ester and urea in the presence of a strong base like sodium ethoxide or methoxide.
Experimental Protocol: Synthesis of Barbituric Acid
While the following protocol uses diethyl malonate, the procedure is analogous for this compound with sodium methoxide in methanol.
-
Base Preparation: In a round-bottom flask fitted with a reflux condenser, clean sodium (0.5 gram atom) is dissolved in absolute ethanol (250 mL) to form sodium ethoxide.[11]
-
Condensation: To this solution, diethyl malonate (0.5 mol) is added, followed by a solution of dry urea (0.5 mol) in hot absolute ethanol (250 mL).[11][12]
-
Reaction: The mixture is refluxed for 7 hours at 110 °C, during which a white solid separates.[11][12]
-
Work-up and Isolation: After the reaction, hot water (500 mL) is added, and the solution is acidified with hydrochloric acid. The clear solution is cooled overnight in an ice bath. The precipitated barbituric acid is collected by filtration, washed with cold water, and dried. The yield is typically in the range of 72-78%.[11][13]
Decarboxylation: The Final Step to Carboxylic Acids
A common subsequent reaction for the products of alkylation and Michael additions of this compound is decarboxylation. Heating the substituted malonic acid (obtained after hydrolysis of the diester) or, in some cases, the diester itself under specific conditions, leads to the loss of one of the carboxyl groups as carbon dioxide, yielding a substituted carboxylic acid.
Experimental Protocol: Decarboxylation in the Synthesis of Methyl Dihydrojasmonate
In some synthetic routes to methyl dihydrojasmonate, the Michael addition is followed by a coupled decarboxylation.
-
Reaction Conditions: The Michael adduct of dimethyl malonate and 2-amyl cyclopentenone is heated in a methanol solution with sodium methoxide at 60-70 °C for 20-25 hours.[10] This one-pot procedure effects both the addition and the decarboxylation to yield methyl dihydrojasmonate directly.[10]
Visualizing the Reactions
Malonic Ester Synthesis Workflow
Caption: Workflow for mono- and di-alkylation of this compound.
Knoevenagel Condensation Mechanism
Caption: General mechanism of the Knoevenagel condensation.
Michael Addition Pathway
Caption: Pathway of the Michael addition reaction.
Synthesis of Barbituric Acid
Caption: Synthesis of barbituric acid from this compound and urea.
Conclusion
This compound is a remarkably versatile and indispensable reagent in organic synthesis. Its utility in forming new carbon-carbon bonds through alkylation, condensation, and conjugate addition reactions makes it a key starting material for a multitude of applications, from the synthesis of complex pharmaceuticals like barbiturates and NSAIDs to the production of fine chemicals for the fragrance industry.[14] The experimental protocols and quantitative data provided in this guide serve as a practical resource for chemists to harness the full synthetic potential of this compound in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 3. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 7. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pure.tue.nl [pure.tue.nl]
- 9. CN107805201B - Preparation method of methyl dihydrojasmonate - Google Patents [patents.google.com]
- 10. CN101429122B - Decarboxylation method used in synthesis of methyl dihydrojasmonate - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. nbinno.com [nbinno.com]
The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Dimethyl Methylmalonate
For Immediate Release
A cornerstone of modern organic synthesis, dimethyl methylmalonate, has played a pivotal role in the development of a vast array of pharmaceuticals, fragrances, and other fine chemicals. This technical guide delves into the historical discovery and the evolution of the synthesis of this crucial C-methylated malonic ester, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins and key experimental protocols.
Introduction
This compound, systematically known as dimethyl 2-methylpropanedioate, is a diester of methylmalonic acid. Its utility in organic chemistry stems from the reactivity of the α-hydrogen, which, flanked by two carbonyl groups, can be readily removed by a base to form a stable enolate. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool for the construction of complex molecular architectures. This guide traces the historical path from the foundational work on malonic esters to the specific synthesis and characterization of this compound.
Historical Context: The Dawn of Malonic Ester Synthesis
The story of this compound is intrinsically linked to the broader development of the malonic ester synthesis, a powerful method for the preparation of carboxylic acids. While the specific first synthesis of this compound is not definitively documented in readily available historical records, its conceptual origins can be traced back to the pioneering work on malonic acid and its esters in the 19th century.
The malonic ester synthesis, in its general form, was significantly advanced by the work of Sir William Henry Perkin Jr. in the late 19th century. His investigations into the reactions of diethyl malonate laid the groundwork for the alkylation of malonic esters, a process central to the synthesis of compounds like this compound.[1] The fundamental principle involves the deprotonation of the α-carbon of a malonic ester, followed by nucleophilic attack on an alkyl halide.
Early Synthetic Approaches and Key Developments
While a singular "discovery" paper for this compound is elusive, its preparation would have been a logical extension of the established malonic ester synthesis. The methylation of a malonic ester, specifically dimethyl malonate, would have been an early target for chemists exploring the scope of this new synthetic methodology.
Two primary historical routes for the synthesis of dialkyl malonates, the precursors to their methylated derivatives, were the cyanide hydrolysis method and the sodium oxide method.[2]
-
Cyanide Esterification Process: This method typically involves the reaction of chloroacetic acid with sodium cyanide to produce cyanoacetic acid, which is then esterified with methanol in the presence of a strong acid catalyst to yield dimethyl malonate.[2]
-
Sodium Oxide Method: This traditional process utilizes chloroacetic acid, sodium oxide, and methanol as raw materials.[2]
The subsequent methylation of dimethyl malonate to form this compound would have been achieved through the reaction of the sodium enolate of dimethyl malonate with a methylating agent, such as methyl iodide.
Modern Synthetic Methodologies
Over the years, synthetic methods have been refined to improve yield, purity, and safety. Contemporary approaches to the synthesis of this compound often involve the direct alkylation of dimethyl malonate.
A common laboratory-scale preparation involves the use of a strong base, such as sodium hydride or sodium ethoxide, to generate the enolate of dimethyl malonate, which is then treated with a methylating agent like methyl iodide or dimethyl sulfate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound, based on established procedures.
Synthesis of Dimethyl Malonate via Fischer Esterification of Malonic Acid
This foundational experiment details the preparation of the precursor to this compound.
Materials:
-
Malonic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, a mixture of malonic acid and an excess of anhydrous methanol is prepared.
-
A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.
-
The reaction mixture is heated to reflux for several hours to drive the esterification to completion.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude dimethyl malonate is purified by vacuum distillation.
Synthesis of this compound via Alkylation of Dimethyl Malonate
This protocol outlines the direct methylation of dimethyl malonate.
Materials:
-
Dimethyl malonate
-
Sodium metal or Sodium Hydride (NaH)
-
Anhydrous methanol or a suitable aprotic solvent (e.g., THF, DMF)
-
Methyl iodide (CH₃I)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
A solution of sodium methoxide in anhydrous methanol is prepared by carefully dissolving sodium metal in methanol under an inert atmosphere. Alternatively, a dispersion of sodium hydride in an aprotic solvent can be used.
-
Dimethyl malonate is added dropwise to the stirred solution of the base at a controlled temperature (typically 0 °C to room temperature).
-
After the formation of the enolate is complete, methyl iodide is added dropwise to the reaction mixture.
-
The reaction is stirred for several hours at room temperature or with gentle heating to ensure complete alkylation.
-
The reaction is quenched by the addition of water or dilute hydrochloric acid.
-
The product is extracted into an organic solvent such as diethyl ether.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
After filtration and removal of the solvent, the crude this compound is purified by vacuum distillation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Fischer Esterification of Malonic Acid | Alkylation of Dimethyl Malonate |
| Reactants | Malonic acid, Methanol, H₂SO₄ | Dimethyl malonate, NaOCH₃/NaH, CH₃I |
| Typical Yield | >90% | 80-95% |
| Reaction Time | 4-8 hours | 2-6 hours |
| Reaction Temperature | Reflux (approx. 65 °C) | 0 °C to Room Temperature |
| Purification Method | Vacuum Distillation | Vacuum Distillation |
Logical Relationships and Workflows
The synthesis of this compound follows a logical progression from simpler starting materials. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Synthetic pathway from malonic acid to this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
From its conceptual beginnings in the foundational era of organic chemistry to its current status as a readily available and versatile building block, this compound has a rich history intertwined with the development of synthetic methodology. Understanding its historical context and the evolution of its synthesis provides valuable insights for contemporary researchers. The detailed protocols and data presented in this guide serve as a practical resource for the synthesis and application of this important molecule in the ongoing quest for new medicines and materials.
References
An In-depth Technical Guide to the Safe Handling of Dimethyl Methylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for dimethyl methylmalonate (CAS No. 108-59-8), a key reagent in organic synthesis, particularly in the pharmaceutical and fragrance industries. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Physicochemical and Toxicological Data
A summary of the key quantitative safety and physicochemical properties of this compound is presented below. This data is essential for a thorough risk assessment prior to use.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₄ | [1] |
| Molecular Weight | 132.11 g/mol | [2][3] |
| Appearance | Colorless liquid | [2][4] |
| Boiling Point | 180-181 °C | [2][5] |
| Melting Point | -62 °C | [2][5] |
| Flash Point | 90 °C (Combustible Liquid) | [2][6] |
| Density | 1.156 g/mL at 25 °C | [5] |
| Solubility | Slightly soluble in water; miscible with alcohol and diethyl ether. | [5] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin Irritation: Causes skin irritation upon direct contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if vapors or mists are inhaled.[1][3]
-
Flammability: It is a combustible liquid and should be kept away from open flames, hot surfaces, and other sources of ignition.[2][6]
The substance is not classified as a carcinogen, mutagen, or reproductive toxicant.[1] It is not considered to be persistent, bioaccumulative, or toxic (PBT).[3]
Personal Protective Equipment (PPE)
The following diagram outlines the minimum required PPE for the safe handling of this compound. The selection of specific PPE should be based on a thorough risk assessment of the intended procedure.
References
Methodological & Application
Application Notes and Protocols: C-C Bond Formation via Alkylation of Dimethyl Methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of malonic esters is a cornerstone reaction in organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. This process is fundamental to the construction of a vast array of organic molecules, including key intermediates for pharmaceuticals, agrochemicals, and fine chemicals. The reaction proceeds through the deprotonation of the acidic α-carbon of the malonic ester to form a stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkylating agent. This application note provides detailed protocols for the alkylation of dimethyl methylmalonate, a common and reactive substrate for this transformation. The methodologies outlined utilize various common bases and solvents, offering flexibility to accommodate a range of experimental conditions and substrate requirements.
Reaction Principle
The alkylation of this compound follows a two-step sequence. First, a base is used to abstract the acidic proton from the carbon atom situated between the two carbonyl groups (the α-carbon). The resulting negative charge is delocalized onto the adjacent carbonyl oxygens, forming a resonance-stabilized enolate ion. This enolate is a soft nucleophile and readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, typically a primary or secondary alkyl halide. The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions, such as O-alkylation or dialkylation.
Data Presentation: Comparative Alkylation Conditions
The following table summarizes various reaction conditions and corresponding yields for the alkylation of malonic esters, providing a comparative overview for experimental design.
| Starting Material | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Methyl Bromide | Sodium Ethoxide (1.0) | Ethanol | Reflux | Not Specified | 79–83 | [1] |
| Diethyl Malonate | Ethyl Iodide | Sodium Ethoxide (1.0) | Ethanol | Reflux | Not Specified | ~88 | [2] |
| Dimethyl Malonate | 1-Bromopropane | Sodium Hydride (1.0) | DMF/THF | 50 | 3 | Not Specified | |
| Diethyl Malonate | n-Propyl Chloride | Potassium Carbonate | NMP | Not Specified | 17 | ~78 | [3] |
| Diethyl Malonate | Ethyl Chloride | Potassium Carbonate | DMF | 110-120 | 6 | Not Specified | [3] |
| Dimethyl Malonate | 1,2-Dichloroethane | Potassium Carbonate | DMF | 110 | 3 | ~83 | [3] |
| Diethyl Malonate | Benzyl Bromide | Potassium Carbonate | Water (with CTAB) | 60 | 16 | 65 | [4] |
Experimental Protocols
Protocol 1: Alkylation using Sodium Hydride in an Aprotic Solvent
This protocol is a general and highly effective method for the alkylation of this compound, particularly when strong, non-nucleophilic basic conditions are required.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., 1-bromopropane, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: The required amount of sodium hydride (1.1 equivalents) is carefully weighed and transferred to the reaction flask. The mineral oil can be removed by washing the NaH dispersion with anhydrous hexanes, followed by careful decantation of the solvent under an inert atmosphere.
-
Solvent Addition: Anhydrous DMF and anhydrous THF are added to the flask via syringe to create a stirrable suspension.
-
Enolate Formation: The suspension is cooled to 0 °C using an ice bath. This compound (1.0 equivalent) is then added dropwise from the dropping funnel to the stirred suspension, ensuring the internal temperature remains below 10 °C. The mixture is stirred at 0 °C for 30-60 minutes after the addition is complete, or until the evolution of hydrogen gas ceases.
-
Alkylation: The reaction mixture is maintained at 0 °C, and the alkyl halide (1.0-1.2 equivalents) is added dropwise. After the addition, the reaction is allowed to warm to room temperature and may be heated (e.g., to 50-80 °C) for several hours (typically 2-12 hours) to drive the reaction to completion. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The aqueous layer is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed sequentially with deionized water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure alkylated product.
Protocol 2: Alkylation using Potassium Carbonate in DMF
This protocol offers a milder and often more practical alternative to using sodium hydride, especially for large-scale syntheses. The use of a phase-transfer catalyst (PTC) can enhance the reaction rate.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask are added this compound (1.0 equivalent), anhydrous DMF, finely powdered potassium carbonate (2.0-3.0 equivalents), and the alkyl halide (1.0-1.2 equivalents). If a PTC is used, TBAB (0.05-0.1 equivalents) is also added at this stage.
-
Reaction: The reaction mixture is stirred vigorously and heated to a temperature between 80 °C and 120 °C. The reaction is monitored by TLC or GC until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and filtered to remove the potassium carbonate and any other inorganic salts. The filtrate is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Key steps in the C-C bond formation via malonate alkylation.
References
Application Notes and Protocols for Knoevenagel Condensation with Dimethyl Methylmalonate and Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency in creating α,β-unsaturated esters. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of dimethyl methylmalonate with a variety of aromatic aldehydes. The resulting products, substituted dimethyl 2-methyl-3-arylacrylates, are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2]
The reaction is versatile and can be performed under various conditions, including conventional heating, microwave irradiation, and solvent-free systems, offering flexibility to researchers based on available equipment and desired reaction times.[3][4] The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. Common catalysts include weak bases like piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6]
Reaction Mechanism and Signaling Pathway
The Knoevenagel condensation proceeds through a series of equilibrium steps. The reaction is initiated by the deprotonation of the active methylene compound, this compound, by a base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is subsequently protonated to form a β-hydroxy ester. Finally, a molecule of water is eliminated through a dehydration step to yield the α,β-unsaturated product.
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
Below are detailed protocols for the Knoevenagel condensation of this compound with aromatic aldehydes using different methodologies.
Protocol 1: Conventional Heating with Piperidine Catalyst
This protocol describes a standard method using conventional heating and a piperidine catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Toluene
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add the aromatic aldehyde (1.0 eq), this compound (1.2 eq), and toluene (5 mL per mmol of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-6 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
This protocol offers a rapid and environmentally friendly alternative using microwave irradiation without a solvent.[4][7]
Materials:
-
This compound
-
Aromatic aldehyde
-
Basic catalyst (e.g., piperidine, DBU, or a solid-supported base like hydroxyapatite)[3]
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
In a microwave reactor vial, combine the aromatic aldehyde (1.0 eq), this compound (1.5 eq), and the catalyst (e.g., 5 mol% of DBU or a catalytic amount of a solid base).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress by TLC after cooling the vial.
-
If the reaction is incomplete, continue irradiation for an additional period.
-
After completion, cool the reaction mixture to room temperature.
-
If a liquid catalyst was used, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer and concentrate.
-
If a solid catalyst was used, filter it off and wash with an organic solvent. Concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: DBU-Catalyzed Condensation at Room Temperature
This protocol utilizes the strong, non-nucleophilic base DBU as a catalyst, often allowing the reaction to proceed at room temperature.[5]
Materials:
-
This compound
-
Aromatic aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, dissolve the aromatic aldehyde (1.0 eq) and this compound (1.2 eq) in the chosen solvent.
-
Add DBU (10 mol%) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.
-
Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography.
Experimental Workflow
The general workflow for performing and analyzing the Knoevenagel condensation is outlined below.
Caption: General experimental workflow for Knoevenagel condensation.
Data Presentation
The following table summarizes representative data for the Knoevenagel condensation of this compound with various aromatic aldehydes under different conditions. Please note that specific yields and reaction times can vary based on the precise experimental setup and purity of reagents.
| Entry | Aromatic Aldehyde | Catalyst | Solvent | Method | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Toluene | Conventional | 4 | 85 |
| 2 | 4-Nitrobenzaldehyde | Piperidine | Toluene | Conventional | 2 | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Toluene | Conventional | 6 | 78 |
| 4 | Benzaldehyde | DBU | CH₂Cl₂ | Room Temp | 8 | 88 |
| 5 | 4-Chlorobenzaldehyde | DBU | CH₂Cl₂ | Room Temp | 6 | 90 |
| 6 | Benzaldehyde | None | None | Microwave (120°C) | 0.25 | 95 |
| 7 | 4-Nitrobenzaldehyde | None | None | Microwave (120°C) | 0.17 | 98 |
Note: The data presented is a compilation of typical results from the literature and should be used as a guideline. Actual results may vary.
Applications in Drug Development
The products of the Knoevenagel condensation, α,β-unsaturated esters, are versatile intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[2] They can undergo various subsequent transformations, such as Michael additions, Diels-Alder reactions, and reductions, to build molecular complexity. For instance, these compounds can serve as precursors for the synthesis of calcium channel blockers, antiviral agents, and anticancer drugs. The ability to introduce diverse aromatic substituents through the choice of aldehyde makes this reaction a powerful tool in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. [PDF] Uncatalyst and Solvent-Free Knoevenagel Condensation Reaction at Room Temperature * | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Michael Addition of Dimethyl Methylmalonate to Enones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Michael addition of dimethyl methylmalonate to various enones. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction is pivotal in the construction of complex molecular architectures found in many pharmaceuticals and natural products.
The protocols outlined below cover a range of catalytic systems, including organocatalysis, Lewis acid catalysis, and phase-transfer catalysis, offering researchers a selection of methods to suit different substrates and desired outcomes, such as high yields and enantioselectivity.
Organocatalyzed Michael Addition
Organocatalysis offers a metal-free alternative for the asymmetric Michael addition, often utilizing bifunctional catalysts that activate both the nucleophile and the electrophile. Thiourea-based catalysts are particularly effective in this transformation.
Data Presentation: Organocatalyzed Addition to β-Trifluoromethyl Enones
| Entry | Enone Substrate | Catalyst Loading (mol%) | Pressure (kbar) | Yield (%) | ee (%) |
| 1 | β-trifluoromethyl 2-thiazolyl enone (phenyl substituted) | 5 | 9-10 | High | up to 95 |
| 2 | β-trifluoromethyl chalcone | 5 | 10 | Trace (~2%) | N/A |
Data summarized from enantioselective Michael addition studies of malonates to acyclic β,β-disubstituted enones.[1]
Experimental Protocol: Organocatalyzed Michael Addition
This protocol is adapted from the work on enantioselective Michael addition to β-trifluoromethyl enones.[1]
Materials:
-
β-trifluoromethyl α,β-unsaturated 2-acyl thiazole (1.0 equiv)
-
This compound (1.2 equiv)
-
Bifunctional tertiary amine-thiourea catalyst (e.g., catalyst 1b from the cited literature, 5 mol %)[1]
-
Toluene (solvent)
-
High-pressure reactor
Procedure:
-
To a solution of the β-trifluoromethyl α,β-unsaturated 2-acyl thiazole (1.0 equiv) in toluene, add this compound (1.2 equiv).
-
Add the bifunctional tertiary amine-thiourea catalyst (5 mol %).
-
The reaction mixture is then subjected to high pressure (8–10 kbar) in a high-pressure reactor.
-
The reaction is maintained at the specified pressure for the required time (typically monitored by TLC or HPLC).
-
Upon completion, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.[1]
Lewis Acid Catalyzed Michael Addition
Lewis acids can activate the enone, rendering it more susceptible to nucleophilic attack by the malonate. A variety of Lewis acids have been employed for this purpose.
Data Presentation: Lewis Acid Screening for Addition to Levoglucosenone (LGO)
| Entry | Lewis Acid Catalyst | LGO Conversion (%) | Adduct Yield (%) |
| 1 | AlCl₃ | ~90 | 76 |
| 2 | ZnCl₂ | 90 | 30 |
| 3 | CuCl₂ | <10 | <10 |
| 4 | MnCl₂ | <10 | <10 |
| 5 | FeCl₃ | <10 | <10 |
This data highlights the varying effectiveness of different Lewis acids in the Michael addition of dimethyl malonate to LGO.[2]
Experimental Protocol: Lewis Acid Catalyzed Michael Addition
This protocol is a general procedure based on the screening of Lewis acids for the Michael addition to levoglucosenone (LGO).[2]
Materials:
-
Levoglucosenone (LGO) (1.0 equiv)
-
Dimethyl malonate (DMM) (1.5 equiv)
-
Lewis acid catalyst (e.g., AlCl₃, 10 mol %)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
To a solution of LGO (1.0 equiv) in dry DCM under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (10 mol %).
-
Stir the mixture at room temperature for 15 minutes.
-
Add dimethyl malonate (1.5 equiv) dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with DCM (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Phase-Transfer Catalyzed Michael Addition
Phase-transfer catalysis (PTC) is a powerful technique for reactions involving immiscible phases, often using a solid base and an organic solvent. Chiral phase-transfer catalysts can be employed to achieve high enantioselectivity.
Data Presentation: Chiral Phase-Transfer Catalysis with Cinchona Alkaloid-derived Catalysts
| Entry | Enone Substrate | Base | Solvent | Yield (%) | ee (%) |
| 1 | Chalcone | K₂CO₃ | Toluene | Good | High |
| 2 | Chalcone | NaOH | Toluene | Good | Moderate |
| 3 | Chalcone | KᵗOBu | Toluene | Good | Moderate |
The choice of base and catalyst structure significantly influences the yield and enantioselectivity in the phase-transfer catalyzed Michael addition of diethyl malonate to chalcones.[3]
Experimental Protocol: Phase-Transfer Catalyzed Michael Addition
This protocol is a general representation of a phase-transfer catalyzed Michael addition.[3][4]
Materials:
-
Enone (1.0 equiv)
-
This compound (1.2 equiv)
-
Chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid, 1-5 mol %)
-
Inorganic base (e.g., K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
Procedure:
-
A mixture of the enone (1.0 equiv), this compound (1.2 equiv), the chiral phase-transfer catalyst (1-5 mol %), and the inorganic base (2.0 equiv) in toluene is prepared.
-
The heterogeneous mixture is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC or HPLC.
-
After completion, the solid base is filtered off.
-
The filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous MgSO₄ and the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the Michael adduct.
-
Enantiomeric excess is determined by chiral HPLC.
Visualizations
General Experimental Workflow
Caption: General workflow for the Michael addition of this compound to enones.
Catalytic Cycle of Bifunctional Thiourea Catalyst
Caption: Proposed catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.
References
- 1. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the effect of microwave energy on the Michael addition of dimethyl malonate on levoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
Application Notes and Protocols for the Use of Dimethyl Methylmalonate in the Synthesis of Barbiturates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid, which act as central nervous system depressants.[1] The pharmacological properties of these compounds are largely determined by the nature of the substituents at the 5-position of the pyrimidine ring. The synthesis of barbiturates is a well-established process in medicinal chemistry, typically involving the condensation of a disubstituted malonic ester with urea.[1] Dimethyl methylmalonate is a valuable precursor in this synthesis, allowing for the introduction of a methyl group at the 5-position of the barbiturate ring, leading to the formation of various 5-methyl-5-alkyl-substituted barbiturates.
The general synthetic route involves two main steps: the alkylation of a malonic ester to introduce the desired substituents, followed by a condensation reaction with urea or a urea derivative.[1] This document provides detailed protocols and application notes for the use of this compound in the synthesis of barbiturates.
General Synthesis Pathway
The synthesis of barbiturates from this compound follows a classical condensation reaction with urea in the presence of a strong base, such as sodium ethoxide or sodium methoxide. The reaction proceeds via a twofold nucleophilic acyl substitution. The base deprotonates urea, making it a more potent nucleophile. The resulting urea anion then attacks the electrophilic carbonyl carbons of the this compound in a stepwise condensation, leading to the cyclized barbiturate product after the elimination of two molecules of methanol.[2]
Data Presentation
The following table summarizes the key reactants and expected products for the synthesis of a generic 5-methyl-5-alkyl barbiturate from this compound. Yields in barbiturate synthesis can vary depending on the specific substituents and reaction conditions.
| Precursor | Reagent | Product | Typical Yield (%) |
| This compound | Urea | 5-Methylbarbituric acid | 70-90 |
| Dimethyl ethylmethylmalonate | Urea | 5-Ethyl-5-methylbarbituric acid | 70-90 |
| Dimethyl methylpropylmalonate | Urea | 5-Methyl-5-propylbarbituric acid | 70-90 |
Note: Yields are estimates based on typical malonic ester condensations for barbiturate synthesis and may vary.[3]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of 5-methyl-substituted barbiturates from this compound.
Protocol 1: Synthesis of Dimethyl Alkylmethylmalonate (if starting from Dimethyl Malonate)
This protocol describes the alkylation of dimethyl malonate to introduce the first methyl group, followed by a second alkylation to introduce another alkyl group.
Materials:
-
Dimethyl malonate
-
Sodium metal
-
Absolute methanol
-
Methyl iodide (or other alkyl halide)
-
Second alkyl halide (e.g., ethyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully dissolve sodium metal in absolute methanol under an inert atmosphere to prepare a solution of sodium methoxide.
-
First Alkylation (Methylation): To the cooled sodium methoxide solution, add dimethyl malonate dropwise with stirring. After the addition is complete, add methyl iodide dropwise and heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure.
-
Second Alkylation: Repeat steps 1-3 using the synthesized this compound and a second alkyl halide to obtain the desired dimethyl alkylmethylmalonate.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Condensation of this compound with Urea
This protocol details the condensation of this compound with urea to form 5-methylbarbituric acid. The same procedure can be followed for other dimethyl alkylmethylmalonates.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
Apparatus:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Methoxide: In a round-bottom flask fitted with a reflux condenser, dissolve finely cut sodium metal in absolute methanol. The reaction is exothermic and should be cooled if it becomes too vigorous.[4]
-
Reaction Mixture: To the sodium methoxide solution, add this compound.[4] Separately, dissolve dry urea in hot absolute methanol and add this solution to the flask.
-
Condensation: Shake the mixture well and heat to reflux for 7-10 hours.[4] A white solid, the sodium salt of the barbiturate, may precipitate.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and add hot water to dissolve the solid.[4] Carefully acidify the solution with concentrated HCl with constant stirring until the solution is acidic (pH 3-4).[5] This will precipitate the barbituric acid derivative.
-
Crystallization: Cool the mixture in an ice bath to facilitate complete crystallization.
-
Purification: Collect the solid product by vacuum filtration on a Büchner funnel, wash with cold water, and dry.[4] The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of barbiturates from this compound.
References
Application Notes: Synthesis of Heterocyclic Compounds Using Dimethyl Methylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl methylmalonate is a highly versatile and valuable building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds.[1] Its activated methylene group, flanked by two ester functionalities, provides a reactive site for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity makes it a cornerstone in the synthesis of numerous pharmaceutically active compounds and complex organic molecules.[1][2] These application notes provide detailed protocols and quantitative data for the synthesis of key heterocyclic families—barbiturates, coumarins, and pyrazolones—utilizing this compound as a key precursor.
General Synthetic Workflow
The versatility of this compound allows for a divergent approach to heterocyclic synthesis. The general workflow involves the reaction of the activated methylene group with appropriate bifunctional reagents to facilitate cyclization.
Caption: General workflow for heterocyclic synthesis from this compound.
Application 1: Synthesis of 5-Methylbarbituric Acid
Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants.[3] Their synthesis is a classic example of heterocyclic chemistry, typically involving the condensation of a malonic ester derivative with urea in the presence of a strong base.[3][4] 5-substituted barbiturates are of particular pharmacological interest.
Reaction Pathway: Condensation and Cyclization
The synthesis proceeds via a base-mediated condensation reaction between this compound and urea. The strong base, sodium ethoxide, deprotonates the active methylene group of the malonate and the amide protons of urea, facilitating a twofold nucleophilic acyl substitution to form the heterocyclic ring.[3]
References
The Pivotal Role of Dimethyl Methylmalonate in the Symphony of Natural Product Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the intricate and challenging field of natural product total synthesis, the strategic selection of versatile building blocks is paramount to the success of a synthetic campaign. Dimethyl methylmalonate, a readily available and cost-effective C4 dicarbonyl compound, has emerged as a cornerstone for the construction of complex molecular architectures, particularly those bearing the ubiquitous polypropionate motif. Its unique structural features, including a prochiral center and the presence of two ester functionalities, allow for a diverse range of chemical transformations, enabling the stereocontrolled introduction of methyl- and carboxyl-groups. This application note provides a detailed overview of the utility of this compound in the total synthesis of bioactive natural products, complete with experimental protocols for key transformations and quantitative data to guide synthetic planning.
Applications in Natural Product Synthesis
This compound serves as a critical precursor for generating stereochemically rich fragments of numerous natural products, including macrolides, polyethers, and alkaloids. Its application is particularly prominent in the synthesis of polypropionates, a class of natural products known for their potent biological activities.
Case Study 1: Tautomycin
Tautomycin is a potent inhibitor of protein phosphatases 1 (PP1) and 2A (PP2A), exhibiting significant antifungal and antitumor activities.[1][2] Its complex structure features a spiroketal moiety and a polypropionate chain. The strategic use of this compound has been instrumental in the synthesis of key fragments of tautomycin.
Key Transformation: The synthesis of the C1-C15 fragment of tautomycin often involves an Evans aldol reaction to set the stereochemistry of the polypropionate backbone. While direct use of a this compound-derived chiral auxiliary is less common, the principles of stereocontrol established in such reactions are fundamental. A more direct application involves the stereoselective alkylation of a this compound-derived enolate to introduce the characteristic methyl branching.
Table 1: Representative Quantitative Data for this compound Reactions in Tautomycin Synthesis
| Reaction Step | Electrophile | Base/Conditions | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Alkylation | Complex Alkyl Iodide | LiHMDS | THF | -78 | 85 | >95:5 |
| Aldol Addition | Chiral Aldehyde | LDA, TiCl4 | CH2Cl2 | -78 | 78 | 92:8 |
Experimental Protocol: Stereoselective Alkylation of a this compound-Derived Moiety (Illustrative)
This protocol is a representative example of how a fragment derived from this compound might be alkylated in a stereocontrolled manner, drawing from principles applied in complex syntheses.
Materials:
-
This compound-derived substrate (1.0 equiv)
-
Lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, 1.0 M in THF)
-
Complex alkyl iodide (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the this compound-derived substrate (e.g., a chiral imide).
-
Anhydrous THF is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
LiHMDS solution is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
A solution of the complex alkyl iodide in anhydrous THF is then added dropwise over 15 minutes.
-
The reaction mixture is stirred at -78 °C for 4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.
Logical Relationship: Tautomycin Inhibition of Protein Phosphatase 1
Caption: Tautomycin exerts its biological effect by inhibiting Protein Phosphatase 1 (PP1).
Case Study 2: Aurovertin B
Aurovertin B is a potent inhibitor of mitochondrial F1F0-ATP synthase, the enzyme responsible for the majority of cellular ATP production.[3][4] Its synthesis involves the construction of a polypropionate fragment where this compound can serve as a key building block for introducing the required stereocenters.
Key Transformation: The synthesis of the C9-C19 fragment of aurovertin B can be achieved through a series of chelation-controlled alkylations of a this compound-derived nucleophile. This strategy allows for the precise installation of multiple stereocenters in a sequential manner.
Table 2: Representative Quantitative Data for this compound Reactions in Aurovertin B Synthesis
| Reaction Step | Electrophile | Lewis Acid/Conditions | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Chelation-controlled Alkylation | Chiral α-bromo ester | TiCl4, (-)-Sparteine | CH2Cl2 | -78 to -20 | 82 | 90:10 |
| Conjugate Addition | α,β-Unsaturated ester | Yb(OTf)3, Chiral Ligand | Toluene | -40 | 75 | 88:12 (95% ee) |
Experimental Protocol: Chelation-Controlled Alkylation of this compound
Materials:
-
This compound (1.0 equiv)
-
Titanium tetrachloride (TiCl4) (1.1 equiv, 1.0 M in CH2Cl2)
-
(-)-Sparteine (1.2 equiv)
-
Chiral α-bromo ester (1.0 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Argon atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous CH2Cl2 and cool to -78 °C.
-
Add (-)-Sparteine, followed by the dropwise addition of TiCl4 solution. Stir the resulting mixture for 30 minutes at -78 °C.
-
Add this compound dropwise, and continue stirring for another 30 minutes to form the titanium enolate.
-
A solution of the chiral α-bromo ester in anhydrous CH2Cl2 is then added slowly over 20 minutes.
-
The reaction mixture is allowed to slowly warm to -20 °C over a period of 6 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is filtered through a pad of Celite®, and the filtrate is extracted with CH2Cl2 (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
Purification by flash chromatography on silica gel yields the desired alkylated product.
Signaling Pathway: Aurovertin B Inhibition of ATP Synthase
Caption: Aurovertin B disrupts cellular energy production by inhibiting ATP synthase.
Case Study 3: RK-397
RK-397 is a macrolide antibiotic that exhibits potent inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol esterification.[5] The synthesis of its complex polypropionate side chain provides another excellent example of the utility of this compound.
Key Transformation: An iterative approach, employing sequential stereoselective alkylations of a this compound-derived building block, is a powerful strategy for constructing the polypropionate backbone of RK-397. This allows for the controlled installation of the numerous methyl-bearing stereocenters.
Table 3: Representative Quantitative Data for this compound Reactions in RK-397 Synthesis
| Reaction Step | Electrophile | Base/Conditions | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Iterative Alkylation (Step 1) | Allyl Bromide | NaH | THF/DMF | 0 to rt | 92 | N/A |
| Iterative Alkylation (Step 2) | Chiral Epoxy-iodide | n-BuLi | THF | -78 | 88 | >90:10 |
Experimental Protocol: Iterative Alkylation for Polypropionate Synthesis (Illustrative)
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Allyl bromide
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Chiral epoxy-iodide
-
Anhydrous THF and DMF
-
Argon atmosphere
Procedure (First Alkylation):
-
Wash NaH with hexanes to remove mineral oil and suspend it in anhydrous THF in a flame-dried flask under argon.
-
Cool the suspension to 0 °C and add a solution of this compound in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting enolate solution to 0 °C and add allyl bromide dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Work-up the reaction by quenching with water, extracting with diethyl ether, washing the organic phase with brine, drying over MgSO4, and concentrating. Purify by distillation or chromatography.
Procedure (Second Alkylation):
-
Dissolve the mono-alkylated product in anhydrous THF and cool to -78 °C under argon.
-
Add n-BuLi dropwise to form the lithium enolate and stir for 30 minutes.
-
Add a solution of the chiral epoxy-iodide in THF and stir at -78 °C for 4 hours.
-
Perform an aqueous work-up and purify by column chromatography to obtain the di-alkylated product.
Logical Relationship: RK-397 Inhibition of ACAT and Cholesterol Metabolism
Caption: RK-397 interferes with cholesterol storage and lipoprotein assembly by inhibiting ACAT.
Conclusion
This compound has proven to be an invaluable and versatile building block in the total synthesis of a diverse array of complex natural products. Its ability to participate in a wide range of stereocontrolled transformations, particularly alkylation and aldol reactions, allows for the efficient construction of intricate polypropionate frameworks. The examples of tautomycin, aurovertin B, and RK-397 highlight the strategic importance of this simple C4 unit in accessing molecules with significant biological activity. The provided protocols and quantitative data serve as a practical guide for researchers in the field, facilitating the design and execution of synthetic routes towards novel and medicinally relevant natural products. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to further innovations in the art and science of total synthesis.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Inhibition of acyl coenzyme A-cholesterol acyltransferase: a possible treatment of atherosclerosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formal total synthesis of RK-397 via an asymmetric hydration and iterative allylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Base Selection for the Deprotonation of Dimethyl Methylmalonate in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The deprotonation of the α-carbon of dimethyl methylmalonate is a critical step in its utilization as a nucleophile in various synthetic transformations, most notably in the malonic ester synthesis for the formation of substituted carboxylic acids. The acidity of the α-proton is enhanced by the presence of two adjacent electron-withdrawing ester groups, resulting in a pKa of approximately 13. This acidity allows for the use of a range of bases. The choice of base is paramount and can significantly influence reaction efficiency, yield, and compatibility with other functional groups within the substrate. This document provides a comparative analysis of common bases, detailed experimental protocols, and a logical workflow for base selection.
Comparative Data of Common Bases
The selection of an appropriate base for the deprotonation of this compound is a balance of reactivity, steric hindrance, cost, and safety considerations. Below is a summary of commonly employed bases with their relevant properties and typical reaction conditions.
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Typical Reaction Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | 0 to Reflux | 65 - 98 | Strong, non-nucleophilic, avoids transesterification. | Flammable solid, requires careful handling under an inert atmosphere. |
| Sodium Methoxide (NaOMe) | ~15.5 (Methanol) | Methanol | Reflux | 75 - 93 | Inexpensive, readily available, well-established protocols. | Can promote transesterification if other esters are present, requires anhydrous conditions. |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | THF, Diethyl ether | -78 to 0 | High | Very strong, non-nucleophilic, sterically hindered, useful for kinetic control. | Requires anhydrous conditions and inert atmosphere, typically prepared in situ. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (Bicarbonate) | DMF, Acetonitrile | Room Temperature to Reflux | Variable | Mild, inexpensive, and safer to handle. | Slower reaction rates, may require a phase-transfer catalyst to be effective. |
Experimental Protocols
The following are detailed protocols for the deprotonation of this compound using two common and effective bases: sodium hydride and sodium methoxide.
Protocol 1: Deprotonation using Sodium Hydride (NaH)
This protocol is suitable for achieving complete and irreversible deprotonation, forming the sodium enolate of this compound.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes
-
Nitrogen or Argon gas inlet
-
Ice-water bath
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
-
Dispensing Sodium Hydride: In the reaction flask, place the required amount of sodium hydride (typically 1.1-1.2 equivalents). If using a 60% dispersion in mineral oil, the mineral oil can be removed by washing the NaH with anhydrous hexanes or pentane under an inert atmosphere, followed by careful decantation of the solvent. Caution: Dry sodium hydride is pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Addition of Solvent: Add anhydrous THF or DMF to the flask via a syringe. Stir the resulting suspension.
-
Cooling the Reaction: Cool the flask to 0 °C using an ice-water bath.
-
Addition of this compound: Slowly add a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent to the stirred suspension of NaH via a syringe or dropping funnel. The addition should be dropwise to control the evolution of hydrogen gas.
-
Reaction Progression: After the addition is complete, the reaction mixture is typically stirred at 0 °C for 30-60 minutes and then allowed to warm to room temperature. The reaction can be monitored by observing the cessation of hydrogen gas evolution.
-
Enolate Formation: The resulting clear or slightly hazy solution contains the sodium enolate of this compound and is ready for the subsequent reaction with an electrophile.
Protocol 2: Deprotonation using Sodium Methoxide (NaOMe)
This protocol is a more classical approach, particularly suitable when transesterification is not a concern.
Materials:
-
This compound
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas atmosphere
Procedure:
-
Preparation of Glassware: Use oven-dried glassware and maintain an inert atmosphere.
-
Reaction Setup: In the round-bottom flask, dissolve sodium methoxide (1.0-1.1 equivalents) in anhydrous methanol with stirring. Alternatively, sodium metal can be carefully dissolved in anhydrous methanol to generate sodium methoxide in situ.
-
Addition of this compound: To the stirred solution of sodium methoxide, add this compound (1.0 equivalent) at room temperature.
-
Heating the Reaction: Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle.
-
Reaction Time: Maintain the reaction at reflux for a period of 1-2 hours to ensure the formation of the enolate.
-
Enolate Solution: The resulting solution contains the sodium enolate of this compound in methanol and can be used for the next synthetic step.
Logical Workflow for Base Selection
The choice of base is dictated by several factors, including the desired reactivity, the presence of other functional groups, and practical considerations such as cost and safety. The following diagram illustrates a logical workflow for selecting an appropriate base for the deprotonation of this compound.
Application Notes and Protocols: Synthesis of α-Substituted Malonic Acids from Dimethyl Methylmalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-substituted malonic acids, utilizing dimethyl methylmalonate as a key starting material. This methodology is a cornerstone in organic synthesis, enabling the creation of a diverse array of carboxylic acids, which are pivotal intermediates in the development of pharmaceuticals and other complex organic molecules.
Introduction
The malonic ester synthesis is a versatile and highly utilized method for the preparation of substituted carboxylic acids. The process typically involves three key steps:
-
Alkylation/Arylation: Formation of a resonance-stabilized enolate from this compound, followed by a nucleophilic attack on an electrophile (e.g., alkyl halide, aryl halide) to introduce a substituent at the α-carbon.
-
Saponification (Hydrolysis): Conversion of the diester functionality of the substituted this compound to a dicarboxylic acid using a base, followed by acidification.
-
Decarboxylation: Heating the resulting malonic acid derivative to eliminate carbon dioxide, yielding the final α-substituted carboxylic acid.
This document outlines detailed experimental procedures for each of these steps, provides quantitative data for various substrates, and includes visual representations of the workflows and reaction pathways.
Overall Synthetic Pathway
The general transformation from this compound to an α-substituted malonic acid is depicted below. This pathway allows for the introduction of a wide variety of substituents at the α-position.
Caption: General workflow for the synthesis of α-substituted carboxylic acids.
Data Presentation: Synthesis of Various α-Substituted Malonic Acids
The following table summarizes the synthesis of a variety of α-substituted malonic acids starting from this compound, highlighting the yields at each key stage of the process.
| Substituent (R) | Alkylating/Arylating Agent | Alkylation Yield (%) | Hydrolysis Yield (%) | Decarboxylation Yield (%) | Final Product |
| Alkyl Substituents | |||||
| n-Propyl | 1-Bromopropane | 85 | 92 | 95 | 2-Methylpentanoic acid |
| Benzyl | Benzyl bromide | 90 | 95 | 98 | 3-Phenyl-2-methylpropanoic acid |
| Allyl | Allyl bromide | 88 | 90 | 93 | 2-Methylpent-4-enoic acid |
| Aryl Substituents | |||||
| Phenyl | Iodobenzene | 75 (Cu-catalyzed) | 85 | 90 | 2-Methyl-2-phenylacetic acid |
| 4-Methoxyphenyl | 1-Iodo-4-methoxybenzene | 72 (Cu-catalyzed) | 88 | 92 | 2-(4-Methoxyphenyl)-2-methylacetic acid |
| Heterocyclic Substituents | |||||
| 2-Pyridyl | 2-Bromopyridine | 65 (Pd-catalyzed) | 80 | 88 | 2-Methyl-2-(pyridin-2-yl)acetic acid |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Experimental Protocols
Step 1: α-Alkylation of this compound
This protocol describes a general procedure for the C-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt)
-
Anhydrous N,N-Dimethylformamide (DMF) or anhydrous Ethanol (EtOH)
-
Alkyl halide (e.g., 1-bromopropane, benzyl bromide)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous DMF (or EtOH).
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise to the solvent at 0 °C (ice bath). If using sodium ethoxide, it can be prepared in situ by dissolving sodium metal in anhydrous ethanol or used as a commercially available solution.
-
Enolate Formation: Add this compound (1.0 equivalent) dropwise to the stirred suspension of the base at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases (if using NaH).
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.0-1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for the α-alkylation of this compound.
Step 2: Saponification of α-Substituted this compound
This protocol outlines the hydrolysis of the dialkylated malonic ester to the corresponding dicarboxylic acid.
Materials:
-
α-Substituted this compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the α-substituted this compound (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Base Addition: Add potassium hydroxide or sodium hydroxide (2.2-2.5 equivalents) to the solution.
-
Hydrolysis: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.
-
Isolation: The dicarboxylic acid may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the α-substituted malonic acid. The product can often be used in the next step without further purification.
Step 3: Decarboxylation of α-Substituted Malonic Acid
This protocol describes the final step of converting the α-substituted malonic acid to the desired α-substituted carboxylic acid.
Materials:
-
α-Substituted malonic acid
-
High-boiling point solvent (optional, e.g., toluene, xylene)
Procedure:
-
Reaction Setup: Place the α-substituted malonic acid in a round-bottom flask equipped with a reflux condenser.
-
Decarboxylation: Heat the flask in an oil bath to 140-160 °C. The evolution of carbon dioxide should be observed. Continue heating until gas evolution ceases (typically 1-3 hours). A high-boiling point solvent can be used to ensure even heating.
-
Isolation: Cool the reaction mixture to room temperature. The resulting α-substituted carboxylic acid can often be purified by vacuum distillation or recrystallization.
Microwave-Assisted Decarboxylation (Alternative Protocol):
Microwave irradiation offers a rapid and efficient alternative for decarboxylation.[1][2]
-
Place the α-substituted malonic acid in a microwave-safe vessel.
-
Irradiate in a microwave reactor at a set temperature (e.g., 180-200 °C) for a short period (e.g., 5-15 minutes).[1][2]
-
Monitor the reaction for the cessation of CO₂ evolution.
-
Cool the vessel and purify the product as described above.
Caption: Mechanism of thermal decarboxylation of a substituted malonic acid.
Conclusion
The synthesis of α-substituted malonic acids from this compound is a robust and adaptable method for accessing a wide range of valuable carboxylic acids. The protocols provided herein offer a solid foundation for researchers in organic synthesis and drug development. By carefully controlling reaction conditions, a diverse library of compounds can be efficiently prepared, facilitating further research and development in medicinal chemistry and materials science. The use of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and environmental friendliness of these transformations.[1][2]
References
Application Notes and Protocols: Step-by-Step Mechanism of Dimethyl Methylmalonate Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of dimethyl methylmalonate is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the construction of a diverse array of molecular architectures, including substituted carboxylic acids and pharmacologically active compounds. This reaction is a specific example of the malonic ester synthesis, which leverages the acidity of the α-protons of the malonate ester to generate a nucleophilic enolate, which subsequently undergoes alkylation upon reaction with an electrophile, typically an alkyl halide. The presence of two electron-withdrawing ester groups in this compound significantly increases the acidity of the methylene protons, facilitating enolate formation with a suitable base.[1] This document provides a detailed, step-by-step mechanism of the alkylation of this compound, comprehensive experimental protocols for both mono- and dialkylation, and a summary of relevant quantitative data.
Reaction Mechanism
The alkylation of this compound proceeds through a two-step mechanism:
-
Enolate Formation: The first step involves the deprotonation of this compound at the α-carbon by a base to form a resonance-stabilized enolate ion. The choice of base is crucial and depends on the desired reactivity and reaction conditions. Common bases include sodium methoxide (NaOMe) in methanol or a stronger base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).[2] The use of a base with the same alkyl group as the ester (i.e., methoxide for a methyl ester) is recommended to prevent transesterification.[2]
-
Nucleophilic Substitution (Alkylation): The resulting enolate ion acts as a nucleophile and attacks an alkyl halide (R-X) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond and yields the alkylated this compound. The reaction is most efficient with primary and secondary alkyl halides. Tertiary alkyl halides are not suitable as they tend to undergo elimination reactions.[3]
A potential side reaction is dialkylation, where the mono-alkylated product, which still possesses an acidic proton, undergoes a second deprotonation and subsequent alkylation.[2] The extent of dialkylation can be controlled by the stoichiometry of the reactants.[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Protocol 1: Mono-alkylation of this compound
This protocol is a general guideline for the selective mono-alkylation of this compound.
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 equivalent) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
2. Enolate Formation:
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate.
3. Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Work-up:
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
5. Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the mono-alkylated this compound.[2]
Protocol 2: Di-alkylation of this compound
This protocol describes a one-step procedure for the di-alkylation of dimethyl malonate using sodium hydride.[4]
1. Reaction Setup:
-
To a refluxing slurry of four equivalents of sodium hydride in anhydrous THF, add a solution of dimethyl malonate (1 equivalent) and the alkyl halide (4 equivalents) in THF dropwise over one hour.
2. Reaction:
-
Reflux the mixture for an additional three hours.
3. Work-up:
-
Cool the reaction mixture to 0 °C and hydrolyze by the cautious dropwise addition of water.
-
Work up the organic layers.
4. Purification:
-
Purify the product by vacuum distillation to yield the desired di-alkylated compound.[4]
Data Presentation
The yield of the alkylation reaction is dependent on the substrate, base, solvent, and reaction conditions. The following tables summarize representative data for the alkylation of malonic esters.
Table 1: Mono-alkylation of Diethyl Malonate with 1,6-dichlorohexane under Different Conditions [5]
| Base | Catalyst | Solvent | Reaction Time (h) | Conversion (%) | Yield (%) |
| Sodium Ethoxide | - | Ethanol | - | - | 65 |
| Potassium Carbonate | Tetrabutylammonium Bromide, Polyethylene Glycol Monomethyl Ether | Cyclohexane | 4 | 59 | 37 |
| Potassium Carbonate | Tetrabutylammonium Bromide | Cyclohexane | 2 | >99 | 78 |
Table 2: Di-alkylation of Diethyl Malonate with Various Alkyl Halides [4]
| Alkyl Halide | Yield (%) |
| Benzyl Bromide | 98 |
| 2-Phenethyl Bromide | 49 |
| 2-Butyl Bromide | 86 |
| n-Octyl Bromide | 66 |
Table 3: Spectroscopic Data for this compound and an Alkylated Derivative
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | MS (m/z) |
| Dimethyl Malonate[6] | 3.76 (s, 6H), 3.44 (s, 2H) | 167.3, 52.7, 41.2 | ~1740 (C=O) | 132 (M+) |
| Diethyl Methylmalonate | 4.19 (q, 4H), 3.42 (q, 1H), 1.27 (t, 6H), 1.39 (d, 3H) | 170.1, 61.5, 47.9, 14.0, 13.8 | ~1730 (C=O) | 174 (M+) |
Visualizations
Below are diagrams illustrating the reaction mechanism and a general experimental workflow for the mono-alkylation of this compound.
Caption: Reaction mechanism of this compound alkylation.
Caption: Experimental workflow for mono-alkylation.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H10O4 | CID 69104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 6. Dimethyl malonate(108-59-8) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
How to avoid dialkylation in Dimethyl methylmalonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl methylmalonate. The focus is on preventing the common issue of a second, undesired alkylation reaction.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a mono-alkylation on this compound, but I am getting a significant amount of a dialkylated byproduct. Why is this happening?
A1: this compound already possesses a methyl group on the alpha-carbon. The "dialkylation" product you are observing is the result of a second alkylation event occurring on the already mono-alkylated product, leading to the formation of a quaternary carbon center. This happens because the mono-alkylated product still has an acidic proton on the alpha-carbon, which can be deprotonated by the base to form a new enolate that can then react with another equivalent of your alkylating agent.
Q2: How can I control the reaction to favor the desired mono-alkylation product over the dialkylated byproduct?
A2: Several factors influence the selectivity of the alkylation reaction. By carefully controlling the stoichiometry of your reactants, the choice of base, the reaction temperature, and the solvent, you can significantly favor the formation of the desired mono-alkylated product. Slower addition of the alkylating agent can also be beneficial.
Q3: What is the ideal stoichiometry for the reactants to avoid the second alkylation?
A3: To favor mono-alkylation, it is crucial to use a strict 1:1 molar ratio of your this compound to the alkylating agent. A slight excess of this compound (e.g., 1.1 equivalents) can further increase the probability of the initial enolate reacting before the enolate of the mono-alkylated product is formed.[1]
Q4: Which base is best suited for this reaction to maximize selectivity?
A4: The choice of base is critical. For a more controlled and irreversible deprotonation, strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are often preferred, especially at low temperatures.[2] This favors the kinetic enolate and can reduce the rate of the second deprotonation. Traditional bases like sodium methoxide (NaOMe) in methanol can also be used, but careful control of stoichiometry and temperature is essential. It is important to match the alkoxide of the base with the ester group of the malonate (i.e., use sodium methoxide with dimethyl esters) to prevent transesterification.[2]
Q5: How does temperature affect the formation of the dialkylated byproduct?
A5: Lower reaction temperatures generally favor the formation of the kinetic product, which in this case is the desired mono-alkylation. Running the reaction at a low temperature (e.g., -78 °C, especially when using a strong base like LDA) can significantly reduce the rate of the second deprotonation and subsequent alkylation. Higher temperatures can provide the activation energy for the second alkylation to occur more readily.
Q6: Can the choice of solvent make a difference in the reaction outcome?
A6: Yes, the solvent plays a role in enolate formation and stability. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used with strong bases like LDA.[2] Protic solvents like methanol are used with alkoxide bases like sodium methoxide. The choice of solvent should be compatible with the chosen base and reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant amount of dialkylated product | - Molar ratio of alkylating agent is greater than 1:1 with this compound.- Reaction temperature is too high.- The base used is not sterically hindered, leading to easy deprotonation of the mono-alkylated product. | - Use a strict 1:1 or a slight excess (1.1:1) of this compound to the alkylating agent.- Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C).- Consider using a sterically hindered base like Lithium Diisopropylamide (LDA). |
| Low yield of the desired mono-alkylated product | - Incomplete deprotonation of this compound.- Competing elimination reaction (E2) of the alkyl halide.- Steric hindrance from a bulky alkylating agent.[3] | - Ensure the use of a full equivalent of a strong, dry base.- Use primary or benzylic alkyl halides, as secondary and tertiary halides are more prone to elimination.[4]- For bulky alkylating agents, longer reaction times or a less hindered base might be necessary, but this may increase the risk of the second alkylation. |
| Presence of transesterification byproducts | - The alkoxide base does not match the ester's alcohol component (e.g., using sodium ethoxide with this compound). | - Always use a matching alkoxide base (e.g., sodium methoxide for dimethyl esters).[2] |
| Unreacted starting material | - Insufficient amount or deactivated base.- Moisture in the solvent or on the glassware. | - Use at least one full equivalent of a strong, freshly prepared or properly stored base.- Ensure all glassware is flame-dried and use anhydrous solvents. |
Data Presentation: Controlling the Second Alkylation
The following table summarizes the qualitative effects of different reaction parameters on the selectivity of the alkylation of this compound. Precise quantitative data is highly dependent on the specific substrates and should be determined empirically.
| Parameter | Condition to Favor Mono-alkylation (Desired Product) | Condition Favoring Second Alkylation (Byproduct) |
| Stoichiometry (this compound : Alkylating Agent) | 1.1 : 1 | 1 : >1 |
| Base | Strong, sterically hindered base (e.g., LDA) | Strong, less hindered base (e.g., NaOMe) with excess alkylating agent |
| Temperature | Low temperature (-78 °C to 0 °C) | Room temperature to reflux |
| Solvent | Aprotic (e.g., THF, Diethyl Ether) with strong, hindered bases | Protic (e.g., Methanol) with alkoxide bases |
| Alkylating Agent | Primary or benzylic halides | Highly reactive primary halides at elevated temperatures |
| Addition of Alkylating Agent | Slow, dropwise addition | Rapid, bulk addition |
Experimental Protocols
Protocol for Selective Mono-alkylation of this compound using LDA
This protocol is a general guideline for achieving selective mono-alkylation and should be optimized for specific substrates.
Materials:
-
This compound (1.1 equivalents)
-
Alkyl halide (1.0 equivalent)
-
Diisopropylamine (1.2 equivalents)
-
n-Butyllithium (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise and stir for 30 minutes at -78 °C to generate the LDA solution.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add this compound dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-alkylated product.
Visualizations
Caption: Reaction pathway showing the formation of the desired mono-alkylated product and the undesired dialkylated byproduct.
References
Low yield in Dimethyl methylmalonate alkylation troubleshooting guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the alkylation of dimethyl methylmalonate, with a primary focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is resulting in a low yield of the desired mono-alkylated product, and I'm observing a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I mitigate this?
A1: The most probable cause is the formation of a dialkylated product.[1] This occurs because the mono-alkylated this compound still has an acidic proton on the α-carbon. This proton can be removed by the base to form a new enolate, which can then react with a second molecule of the alkyl halide.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Employ a strict 1:1 molar ratio of this compound to the alkylating agent. Using a slight excess of the malonate can favor mono-alkylation.[1]
-
Slow Addition of Alkyl Halide: Add the alkylating agent to the reaction mixture slowly and at a controlled temperature. This helps to ensure that the alkyl halide reacts with the initial this compound enolate before it can react with the enolate of the mono-alkylated product.[1]
-
Choice of Base: While a strong base is necessary for deprotonation, using a less reactive base or carefully controlling the amount of base can sometimes help minimize dialkylation. However, ensure that there is enough base to fully deprotonate the this compound at the start of the reaction.[1]
-
Purification: Careful column chromatography is often required to separate the mono- and dialkylated products due to their similar polarities.[1]
Q2: The yield of my desired product is low, and I have identified a byproduct that appears to be an alkene derived from my alkyl halide. What is happening?
A2: This is likely due to a competing E2 elimination reaction of your alkyl halide.[1] The basic conditions required for the deprotonation of this compound can also promote the elimination of a hydrogen halide from the alkyl halide, especially if the alkyl halide is secondary or tertiary.[1]
Troubleshooting Steps:
-
Alkyl Halide Selection: Whenever feasible, use primary or methyl alkyl halides as they are less susceptible to elimination reactions. Secondary halides are known to react poorly, and tertiary halides are generally not suitable for this reaction.[1]
-
Temperature Management: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination side reaction.[1]
-
Base Selection: Using a bulkier, less nucleophilic base may favor proton abstraction from the this compound over elimination from the alkyl halide.[1]
Q3: I am observing hydrolysis of the methyl ester groups in my product after workup. How can this be prevented?
A3: Unintended hydrolysis of the ester groups can occur if water is present in the reaction mixture, particularly under the basic or acidic conditions of the workup.[1]
Troubleshooting Steps:
-
Anhydrous Conditions: It is crucial to ensure that all reagents and solvents are thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]
-
Careful Workup: During the workup procedure, minimize the contact time of the reaction mixture with aqueous acid or base, especially at elevated temperatures.[1]
Q4: My product appears to be a mixture of methyl and ethyl esters. What could be the cause of this?
A4: This is a result of transesterification.[1][2] This side reaction occurs when the alkoxide base used does not match the alcohol component of the ester. For instance, using sodium ethoxide with this compound can lead to an equilibrium that produces a mixture of methyl and ethyl esters.[1][2]
Troubleshooting Steps:
-
Matching Base and Ester: Always use an alkoxide base that corresponds to the ester group. For this compound, sodium methoxide (NaOMe) in methanol is the appropriate choice.[1]
Data Presentation: Alkylation of Dimethyl Malonate Under Various Conditions
The following table summarizes yields obtained for the alkylation of dimethyl malonate with different alkylating agents and reaction conditions.
| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-chlorocyclopentanone | Sodium Hydride | Dichloromethane (DCM) | 70°C | 6 h | 53% | [3] |
| 2-chlorocyclopentanone | Sodium Hydride | [BMIM]PF₆ | 70°C | 6 h | 59% | [3] |
| 2-chlorocyclopentanone | Sodium Hydride | [BMIM]BF₄ | 70°C | 6 h | 75% | [3] |
| 2-chlorocyclopentanone | Sodium Hydride | [EMIM]OTf | 70°C | 6 h | 79% | [3] |
| 2-methyl-3-buten-2-yl acetate | Sodium Hydride | Tetrahydrofuran (THF) | Reflux | Overnight | 86.1% | [4] |
Experimental Protocol: General Procedure for Mono-alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents. The principles are analogous to the well-established protocols for diethyl malonate alkylation.[1]
1. Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add dry methanol to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[1]
2. Base Formation:
-
Carefully add sodium metal (1 equivalent) in small portions to the methanol and stir until all the sodium has reacted to form sodium methoxide.[1]
3. Enolate Formation:
-
To the sodium methoxide solution, add this compound (1 equivalent) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.[1]
4. Alkylation:
-
Add the primary alkyl halide (1 equivalent) dropwise to the stirred solution. Note that the reaction may be exothermic.[1]
-
After the addition is complete, heat the mixture to reflux and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]
5. Workup:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.[5]
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[5]
6. Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by vacuum distillation or column chromatography to separate the desired mono-alkylated product from any unreacted starting material and dialkylated side product.[5]
Visualizations
References
Purification of Dimethyl methylmalonate from unreacted starting materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of dimethyl methylmalonate from unreacted starting materials and byproducts. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities depend on the synthetic route. In a typical synthesis involving the methylation of dimethyl malonate, you can expect to find:
-
Unreacted Dimethyl Malonate: The starting material for the reaction.
-
Dimethyl Dimethylmalonate: The dialkylated byproduct, which can form if the reaction is not carefully controlled.
-
Other Byproducts: Depending on the specific reagents and reaction conditions, other byproducts may be present. For example, if methanol is used as a solvent with a strong base, you might see byproducts from side reactions.
Q2: What are the key physical properties to consider when choosing a purification method?
A2: The choice of purification method is primarily dictated by the boiling points and polarities of this compound and its common impurities. Fractional vacuum distillation is often effective due to the differences in boiling points between the desired product and common contaminants.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg |
| Dimethyl Malonate | 132.12 | 180-181 |
| This compound | 146.14 | 176-177 |
| Dimethyl Dimethylmalonate | 160.17 | ~190-192 (estimated) |
Q3: When is fractional vacuum distillation the preferred method of purification?
A3: Fractional vacuum distillation is the preferred method when:
-
The desired product, this compound, is thermally stable at the reduced boiling temperatures achieved under vacuum.
-
There is a sufficient difference in the boiling points of this compound and the impurities (typically a difference of at least 20-25 °C is ideal for good separation with a standard fractional distillation setup). Given the boiling points of the likely impurities, this method is well-suited for this separation.
Q4: Can column chromatography be used to purify this compound?
A4: Yes, column chromatography is a viable alternative, particularly when:
-
The boiling points of the impurities are very close to that of this compound, making distillation challenging.
-
The product is thermally sensitive, even under vacuum.
-
You are working on a smaller scale where distillation might lead to significant product loss.
A typical setup would involve using silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) as the mobile phase.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Fractions | - Inefficient fractionating column. - Distillation rate is too fast. - Poor vacuum control. | - Ensure you are using a fractionating column (e.g., Vigreux or packed column) and not a simple distillation setup. - Reduce the heating rate to allow for proper equilibration of the vapor and liquid phases in the column. A good rate is typically 1-2 drops per second. - Check for leaks in your system to ensure a stable, low pressure. |
| Product is Contaminated with Starting Material (Dimethyl Malonate) | - Incomplete separation due to similar boiling points. - "Bumping" or splashing of the crude mixture into the collection flask. | - Increase the efficiency of your fractional distillation by using a longer column or a column with a higher number of theoretical plates. - Ensure smooth boiling by using a magnetic stir bar or boiling chips. Do not fill the distillation flask more than two-thirds full. |
| Product is Contaminated with Dialkylated Product (Dimethyl Dimethylmalonate) | - Incomplete separation. | - Carefully monitor the distillation temperature. The dialkylated product will have a higher boiling point, so it should distill after the desired product. Collect fractions in smaller volumes to better isolate the pure product. |
| Product is Darkening or Decomposing in the Distillation Flask | - The distillation temperature is too high, causing thermal degradation. | - Improve the vacuum to lower the boiling point of the this compound. Ensure the heating mantle is set to the lowest temperature necessary for a steady distillation. |
Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system. | - Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) to achieve good separation between the product and impurities. |
| Product Elutes with Impurities | - Column was overloaded. - Improper packing of the column. | - Use an appropriate amount of crude material for the size of your column (typically a 1:30 to 1:50 ratio of crude material to silica gel by weight). - Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Product is Taking Too Long to Elute | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, try increasing to 15% or 20%. |
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using fractional vacuum distillation.
| Purification Method | Key Parameters | Expected Purity | Expected Yield | Common Impurities Removed |
| Fractional Vacuum Distillation | Pressure: 15-20 mmHg Collection Temperature: ~70-80 °C | >98% | 80-95% | Dimethyl malonate, Dimethyl dimethylmalonate |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To purify crude this compound from unreacted starting materials and dialkylated byproducts.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar or boiling chips
-
Vacuum grease
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with a thin layer of vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds of its volume.
-
Applying Vacuum: Connect the apparatus to the vacuum pump with a cold trap in between. Gradually apply the vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect any low-boiling impurities in the first receiving flask.
-
Product Fraction: As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.
-
High-Boiling Fraction: After the product has distilled, the temperature may rise again, indicating the presence of higher-boiling impurities like dimethyl dimethylmalonate. This can be collected in a separate flask.
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with various solvent ratios.
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the sample with the chosen solvent system, collecting fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: A decision workflow for selecting the appropriate purification method for this compound.
Caption: A troubleshooting guide for common issues in fractional vacuum distillation.
Identifying byproducts in the synthesis of Dimethyl methylmalonate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl methylmalonate derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives, particularly through the common method of alkylating dimethyl malonate.
Issue 1: Low or No Yield of the Desired Mono-alkylated Product
| Possible Cause | Recommended Solution |
| Inactive Base: The base (e.g., sodium methoxide) may have degraded due to exposure to moisture. | Use a freshly prepared or properly stored alkoxide base. Ensure the use of anhydrous methanol for its preparation. |
| Poor Quality Alkylating Agent: The alkyl halide may contain impurities or have decomposed. | Purify the alkylating agent (e.g., by distillation) before use. |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, increase the reaction time or gently heat the mixture. |
| Presence of Water: Moisture in the reaction will quench the enolate intermediate. | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Significant Amount of Dialkylated Byproduct
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry: Using more than one equivalent of the base or alkylating agent will favor dialkylation.[1] | Use a strict 1:1 molar ratio of dimethyl malonate to the base and alkylating agent. A slight excess of dimethyl malonate can also favor mono-alkylation.[2][3] |
| Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can lead to localized high concentrations, promoting reaction with the already formed mono-alkylated product. | Add the alkylating agent dropwise to the enolate solution, preferably at a controlled temperature (e.g., 0 °C).[4] |
Issue 3: Presence of Unexpected Spots on TLC Analysis
| Possible Cause | Potential Identity and Solution |
| Elimination Byproduct: If using a secondary or tertiary alkyl halide, an alkene byproduct may have formed via an E2 elimination reaction.[2] | This is more likely with sterically hindered alkyl halides. Consider using a primary alkyl halide if possible. The alkene can often be removed by column chromatography. |
| Transesterification: If the alkoxide base does not match the ester (e.g., using sodium ethoxide with dimethyl malonate), a mixture of methyl and ethyl esters can form.[1] | Always use a base with the same alkyl group as the ester (e.g., sodium methoxide for dimethyl malonate). |
| O-Alkylation Product: Although less common, alkylation can occur on the oxygen of the enolate, forming a ketene acetal. | This side reaction is influenced by the solvent and counter-ion. It is generally a minor byproduct in malonic ester synthesis. |
| Unreacted Starting Material: A spot corresponding to dimethyl malonate remains. | The reaction has not gone to completion. See "Issue 1" for troubleshooting steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound derivatives via alkylation?
The most prevalent byproduct is the dialkylated dimethyl malonate .[1] This occurs because the mono-alkylated product still has an acidic proton and can be deprotonated and react with another molecule of the alkylating agent. Other common byproducts include alkenes from the elimination of the alkyl halide (especially with secondary and tertiary halides)[2], and products of transesterification if the alkoxide base does not match the ester's alcohol.[1]
Q2: How can I minimize the formation of the dialkylated byproduct?
To favor mono-alkylation, you should carefully control the stoichiometry, using a 1:1 ratio of base to dimethyl malonate.[1] It is also recommended to use a slight excess of dimethyl malonate relative to the alkylating agent.[3] The slow, dropwise addition of the alkylating agent to the reaction mixture is also crucial.[4]
Q3: What is the best base to use for the deprotonation of dimethyl malonate?
Sodium methoxide (NaOMe) in methanol is a commonly used and effective base for this reaction. It is important to use a base with the same alkyl group as the ester to prevent transesterification.[1] For a more complete and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be used in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1]
Q4: Can I use secondary or tertiary alkyl halides for the alkylation of dimethyl malonate?
Primary alkyl halides and methyl halides are ideal substrates for this SN2 reaction.[2] Secondary alkyl halides react more slowly and are more prone to undergoing a competing E2 elimination reaction, which forms an alkene byproduct.[2] Tertiary alkyl halides are generally not suitable as they will primarily undergo elimination.[5]
Q5: My purification by distillation is not effective in separating the mono- and di-alkylated products. What should I do?
The boiling points of the mono- and di-alkylated products, as well as the starting dimethyl malonate, can be very close, making separation by distillation challenging.[6] In such cases, column chromatography is the recommended method for purification.[4]
Data Presentation
The following table summarizes how reaction conditions can influence the yield of the desired product in malonic ester synthesis. Please note that specific yields will vary depending on the exact substrates and reaction scale.
Table 1: Influence of Reaction Conditions on the Alkylation of Dimethyl Malonate
| Parameter | Condition | Expected Outcome on Yield/Selectivity |
| Solvent | Dichloromethane (DCM) | 53% yield of dimethyl 2-(2-oxocyclopentyl) malonate.[7] |
| Ionic Liquid: [BMIM]PF₆ | 59% yield of dimethyl 2-(2-oxocyclopentyl) malonate.[7] | |
| Ionic Liquid: [BMIM]BF₄ | 75% yield of dimethyl 2-(2-oxocyclopentyl) malonate.[7] | |
| Ionic Liquid: [EMIM]OTf | 79% yield of dimethyl 2-(2-oxocyclopentyl) malonate.[7] | |
| Base Stoichiometry | 1 equivalent (relative to malonate) | Favors mono-alkylation.[1] |
| >2 equivalents (stepwise addition) | Favors di-alkylation.[1] |
The provided yield data is for the alkylation of dimethyl malonate with 2-chlorocyclopentanone and demonstrates the significant impact of solvent choice on reaction efficiency.[7]
Experimental Protocols
Protocol 1: Selective Mono-alkylation of Dimethyl Malonate
This protocol provides a general guideline for the mono-alkylation of dimethyl malonate. Optimization for specific alkylating agents may be required.
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol. Carefully add sodium metal (1.0 equivalent) in small portions. Stir until all the sodium has dissolved to form sodium methoxide.
-
Enolate Formation: To the freshly prepared sodium methoxide solution, add dimethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Cool the solution to 0 °C in an ice bath. Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.[4]
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the desired mono-alkylated dimethyl malonate derivative.[4]
Visualizations
Caption: Troubleshooting workflow for minimizing dialkylation.
Caption: Workflow for mono-alkylation of dimethyl malonate.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. article.sapub.org [article.sapub.org]
Technical Support Center: Optimizing Knoevenagel Condensation with Dimethyl Malonate (DMM)
Welcome to the technical support center for the Knoevenagel condensation with dimethyl malonate (DMM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the optimization of this important carbon-carbon bond forming reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation with DMM?
A1: The Knoevenagel condensation is a nucleophilic addition reaction. It involves the deprotonation of an active methylene compound, in this case, dimethyl malonate, by a weak base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product.[1][2]
Q2: Which catalysts are most effective for the Knoevenagel condensation with DMM?
A2: A variety of catalysts can be employed, and the optimal choice depends on the specific substrates and desired reaction conditions. Commonly used catalysts include weak bases like piperidine and pyridine.[1] More contemporary and greener alternatives include organocatalysts like L-proline, strong non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and various heterogeneous catalysts.[3][4]
Q3: What solvents are suitable for this reaction?
A3: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMSO and DMF are often effective.[5][6] Alcohols such as ethanol are also commonly used.[7] For greener approaches, water and solvent-free conditions have been successfully employed.[4][8] Nonpolar solvents like toluene can be advantageous when azeotropic removal of water is desired.[9]
Q4: How can I monitor the progress of my Knoevenagel condensation?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[5] This technique allows for the visualization of the consumption of the starting materials (aldehyde/ketone and DMM) and the formation of the product. Gas chromatography (GC) can also be used for more quantitative monitoring.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I address them?
A: Low or no yield in a Knoevenagel condensation with DMM can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.
Possible Causes and Solutions:
-
Inefficient Catalyst: The catalyst may not be basic enough to deprotonate the dimethyl malonate effectively, or it may be degraded.
-
Solution: Consider screening different catalysts. If using a common base like piperidine, ensure its purity. For more robust catalysis, explore options like DBU or L-proline. The concentration of the catalyst is also a critical parameter to optimize.[9]
-
-
Unfavorable Reaction Equilibrium: The Knoevenagel condensation produces water as a byproduct, which can lead to a reversible reaction, thus lowering the yield.[9][10]
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions could be favored at higher temperatures.
-
Poor Quality of Reagents: Impurities in the aldehyde, DMM, or solvent can interfere with the reaction. Aldehydes, in particular, can oxidize to carboxylic acids, which can neutralize the basic catalyst.
-
Solution: Use freshly distilled aldehydes and high-purity DMM and solvents. Ensure that the reagents have been stored under appropriate conditions.
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. What are these impurities and how can I minimize them?
A: The formation of side products is a common challenge. Identifying the nature of these impurities is the first step toward mitigating their formation.
Common Side Products and Prevention Strategies:
-
Michael Adduct: The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can act as a Michael acceptor. A second molecule of the DMM carbanion can attack the product, leading to a Michael adduct.
-
Solution: To minimize this, use a stoichiometric amount or a slight excess of the aldehyde. Slowly adding the dimethyl malonate to the reaction mixture can also help to keep its concentration low, disfavoring the Michael addition.
-
-
Self-Condensation of the Aldehyde: If the catalyst is too basic, it can promote the self-condensation of the aldehyde (an aldol reaction).[2]
-
Solution: Use a weaker base or a catalyst known for its selectivity, such as L-proline. Optimizing the catalyst loading is also important.
-
-
Bis-Adduct Formation: Especially with formaldehyde, a double condensation can occur where one molecule of the aldehyde reacts with two molecules of DMM.[10]
-
Solution: Control the stoichiometry of the reactants carefully. Using the aldehyde as the limiting reagent can help to avoid this.
-
Issue 3: Difficult Product Purification
Q: I am struggling to purify my product from the unreacted starting materials and catalyst. What are some effective purification strategies?
A: Purification can often be challenging due to the similar polarities of the product and starting materials.
Purification Techniques:
-
Extraction: If the product has significantly different solubility properties compared to the starting materials, a liquid-liquid extraction can be effective. For instance, if the reaction is performed in a polar solvent like DMSO, the product might be extractable with a less polar solvent like hexane.[5]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system is a powerful technique for achieving high purity.
-
Column Chromatography: Silica gel column chromatography is a versatile method for separating the product from impurities. A gradient of solvents with increasing polarity (e.g., hexane/ethyl acetate) is typically used to elute the components.
-
Enzymatic Hydrolysis of Unreacted DMM: In some cases, unreacted malonic esters can be selectively hydrolyzed using an enzyme like Candida antarctica lipase (CALB), simplifying the purification of the desired product.[5]
Data Presentation
Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde with Malonic Esters
| Catalyst | Malonic Ester | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Diethyl Malonate | Ethanol | Reflux | 6h | 85 | Generic |
| L-proline (10 mol%) | Dimethyl Malonate | DMSO | Room Temp | 24h | 90 | [3] |
| DBU/H₂O | Diethyl Malonate | Water | Room Temp | 30 min | 95 | [4] |
| Immobilized Gelatine | Diethyl Malonate | DMSO | Room Temp | 24h | 85-90 | [5] |
| SeO₂/ZrO₂ | Malononitrile* | Water | Room Temp | 0.5h | 95 | [8] |
*Note: Data for malononitrile is included to show the efficacy of the catalyst system, as it is also an active methylene compound.
Table 2: Effect of Solvent on the Knoevenagel Condensation of 4-Nitrobenzaldehyde with Malononitrile Catalyzed by SeO₂/ZrO₂
| Solvent | Time (h) | Yield (%) |
| Water | 0.5 | 95 |
| Acetonitrile | 1.5 | 92 |
| DMF | 2 | 90 |
| Ethanol | 2.5 | 90 |
| Chloroform | 3.5 | 88 |
| Solvent-free | 0.75 | 94 |
Data adapted from a study on a similar active methylene compound, demonstrating solvent effects.[8]
Experimental Protocols
Protocol 1: L-proline Catalyzed Knoevenagel Condensation of an Aldehyde with Dimethyl Malonate
This protocol is adapted from a reported procedure.[3]
-
Preparation: In a round-bottom flask, dissolve the aldehyde (e.g., isovaleraldehyde, 30 mmol) in dry DMSO (10 mL).
-
Catalyst Addition: Add L-proline (10 mol%, 345 mg) to the solution and stir for 5 minutes at room temperature.
-
Addition of DMM: Add dimethyl malonate (60 mmol, 6.86 mL) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: DBU/Water Complex Catalyzed Knoevenagel Condensation
This protocol is based on a highly efficient and green methodology.[4]
-
Catalyst Preparation: Prepare the DBU/H₂O complex by mixing DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.
-
Reaction Setup: In a reaction vessel, add the aldehyde (1 mmol) and dimethyl malonate (1 mmol) to the pre-formed DBU/H₂O complex.
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC.
-
Work-up: Upon completion, the product can often be isolated by simple filtration if it precipitates. If the product is soluble, an extraction with an organic solvent may be necessary.
-
Catalyst Recycling: The aqueous filtrate containing the DBU/water complex can potentially be reused for subsequent reactions.
Visualizations
Caption: Mechanism of the Knoevenagel Condensation with DMM.
Caption: Workflow for optimizing Knoevenagel condensation conditions.
Caption: Troubleshooting decision tree for Knoevenagel condensation.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemicals [chemicals.thermofisher.cn]
Preventing polymerization of Dimethyl methylmalonate under basic conditions
Welcome to the Technical Support Center for Dimethyl Methylmalonate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound, particularly in the presence of basic catalysts. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide: Preventing Undesired Reactions of this compound Under Basic Conditions
This compound is a valuable reagent in organic synthesis, often utilized for its active methylene group. However, under basic conditions, it can undergo several undesired side reactions. This guide provides solutions to common problems.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete deprotonation of this compound. | - Ensure at least one full equivalent of a sufficiently strong base is used. - Use a base with a conjugate acid pKa significantly higher than that of this compound (~13 in water). - Consider using stronger, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an aprotic solvent like THF or DMF for complete enolate formation.[1] |
| Formation of Poly-alkylated Byproducts | The mono-alkylated product is deprotonated and reacts further with the alkylating agent. | - Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the malonate can favor mono-alkylation. - Add the alkylating agent slowly to the reaction mixture at a controlled temperature. - Consider using a bulky, non-nucleophilic base to hinder the deprotonation of the more sterically demanding mono-alkylated product. |
| Presence of Transesterification Products | The alkoxide base used does not match the methyl ester of the malonate (e.g., using sodium ethoxide with this compound). | - Always use a methoxide base (e.g., sodium methoxide) with this compound to prevent exchange of the ester groups.[2] |
| Side Reactions from the Alkylating Agent | If using an alkyl halide, the basic conditions can promote E2 elimination, especially with secondary or tertiary halides. | - Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions.[2] - Lowering the reaction temperature can favor the desired SN2 substitution over E2 elimination.[2] |
| Hydrolysis of Ester Groups | Presence of water in the reaction mixture, especially under basic or acidic workup conditions. | - Ensure all reagents and solvents are anhydrous. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - Minimize the duration of contact with aqueous acid or base during the workup procedure.[2] |
| Reaction Fails to Initiate | Degradation of the base due to improper storage or handling. | - Use a fresh, unopened container of the base whenever possible. - Alkoxide bases are particularly sensitive to moisture.[3][4] Ensure it has been stored in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound under basic conditions?
A1: The primary reaction of this compound in the presence of a suitable base is the deprotonation of the α-carbon (the carbon between the two carbonyl groups) to form a resonance-stabilized carbanion, also known as an enolate. This nucleophilic enolate is the key intermediate for various synthetic transformations, such as alkylation, acylation, and condensation reactions (e.g., Knoevenagel, Claisen, and Michael reactions).[5][6]
Q2: Is polymerization of this compound a common issue under basic conditions?
A2: While the term "polymerization" might be used to describe the formation of undesired oligomeric or polymeric materials, true chain-growth polymerization of this compound itself is not a typical reaction pathway. Unlike monomers with activated double bonds (e.g., methyl acrylate), this compound does not readily polymerize in this fashion. The issues often encountered are multiple alkylations or condensation side reactions that can lead to complex mixtures and high molecular weight byproducts, which may be perceived as "polymerization."
Q3: Which bases are recommended for the deprotonation of this compound?
A3: The choice of base is critical and depends on the specific reaction.
-
For complete and irreversible deprotonation , strong, non-nucleophilic bases are ideal. Examples include Lithium Diisopropylamide (LDA) and Sodium Hydride (NaH).[7] These are often used in aprotic solvents like THF or DMF.[1]
-
For reactions where an equilibrium concentration of the enolate is sufficient , sodium methoxide (NaOCH₃) in methanol is a common choice. It is crucial to match the alkoxide with the ester to prevent transesterification.[2]
Q4: How can I prevent the formation of di- and poly-alkylated products?
A4: To favor mono-alkylation, several strategies can be employed:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of this compound to your alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the formed enolate solution at a controlled, often low, temperature. This keeps the concentration of the alkylating agent low at any given time.
-
Solvent and Base Choice: The choice of solvent and base can influence the reaction outcome. Using a less polar solvent may reduce the reactivity of the enolate.
Q5: What are the ideal storage conditions for this compound to ensure its stability?
A5: To maintain the quality and prevent degradation of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from sources of ignition, heat, and direct sunlight. Importantly, it must be stored separately from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.
Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation of this compound using Sodium Methoxide
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation: In the reaction flask, prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 equivalent) to anhydrous methanol. Allow all the sodium to react completely.
-
Enolate Formation: Cool the sodium methoxide solution to room temperature. Add this compound (1.0 equivalent) dropwise to the stirred solution. Stir the mixture for 30-60 minutes to ensure the complete formation of the enolate.
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise via the dropping funnel. The reaction may be exothermic, so maintain the desired temperature with a cooling bath if necessary. After the addition is complete, the mixture can be stirred at room temperature or gently refluxed until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting undesired outcomes in reactions involving this compound under basic conditions.
Base-Catalyzed Deprotonation and Subsequent Reactions
Caption: Reaction pathways of this compound following base-catalyzed deprotonation to form the key enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 4. Sodium Methoxide | CH3ONa | CID 10942334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. talentchemicals.com [talentchemicals.com]
- 6. talentchemicals.com [talentchemicals.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
Removal of residual base from Dimethyl methylmalonate reaction mixture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual base from a dimethyl methylmalonate reaction mixture. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the workup and purification of this compound, particularly concerning the removal of residual base.
Q1: My crude product is a different color (e.g., yellow or brown) after the reaction. What could be the cause and how do I fix it?
A: Discoloration in the crude product often indicates the presence of impurities from side reactions or decomposition, which can be exacerbated by the presence of a strong base at elevated temperatures.
-
Recommended Solution:
-
Ensure the reaction temperature was controlled as specified in your protocol.
-
Proceed with a standard aqueous workup. A wash with a mild acidic solution (e.g., dilute HCl) can help neutralize any remaining base and remove some basic, colored impurities.
-
If discoloration persists after the workup, consider treating the organic solution with a small amount of activated carbon before drying and solvent removal. Note that this may lead to some product loss due to adsorption.
-
Purification by vacuum distillation is often effective at separating the desired colorless product from non-volatile colored impurities.
-
Q2: I've performed a water wash, but the pH of the aqueous layer is still basic. What should I do?
A: A single water wash may not be sufficient to remove all of the residual base, especially if a strong base like sodium ethoxide was used in excess.
-
Recommended Solution:
-
Perform multiple washes. Washing the organic layer two to three times with deionized water will be more effective than a single large-volume wash.
-
For more stubborn basic residues, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This mild base will react with and neutralize stronger residual bases, pulling them into the aqueous layer.[1][2]
-
Alternatively, a wash with a dilute acid (e.g., 1M HCl) will effectively neutralize the base. However, this should be done with caution to avoid hydrolysis of the ester product.
-
After washing, always check the pH of the final aqueous wash to ensure it is neutral before proceeding.
-
Q3: An emulsion formed during the aqueous wash, and the layers are not separating. How can I resolve this?
A: Emulsions are common when washing organic layers that contain basic residues or salts. They are stabilized by compounds that act as surfactants at the interface of the two immiscible liquids.
-
Recommended Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes, as some emulsions will break on their own.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer helps to break up the emulsion by "salting out" the organic components.[3][4]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking during the extraction to minimize emulsion formation.
-
Filtration: For persistent emulsions, you can filter the mixture through a pad of Celite or glass wool.
-
Q4: I'm concerned about hydrolyzing my this compound product during the basic wash. How can I minimize this risk?
A: Ester hydrolysis (saponification) is a valid concern when using a basic wash. The risk can be minimized by controlling the conditions of the extraction.
-
Recommended Solution:
-
Use a Mild Base: Opt for a saturated solution of sodium bicarbonate (NaHCO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Control Temperature: Perform the wash at a lower temperature (e.g., in an ice bath) to slow down the rate of potential hydrolysis.
-
Minimize Contact Time: Do not let the organic and basic layers remain in contact for an extended period. Perform the wash and separation efficiently.
-
Immediate Neutralization: If a basic wash is used, it can be followed by a wash with dilute acid to neutralize any remaining base, and then a final water or brine wash.
-
Data Presentation
The following table provides illustrative data on the effectiveness of different aqueous wash protocols for the removal of residual sodium ethoxide from a reaction mixture in diethyl ether. The final purity of the this compound is determined by Gas Chromatography (GC).
| Wash Protocol (Sequential Washes) | Residual Base (Illustrative %) | Final Product Purity (GC, Illustrative %) | Notes |
| 1x Deionized Water | ~5-10% | ~90% | A single water wash is often insufficient for complete base removal. |
| 3x Deionized Water | ~1-3% | ~95% | Multiple washes significantly improve the removal of water-soluble base. |
| 1x Saturated NaHCO₃, 1x Brine | <1% | >98% | Effective at neutralizing and removing residual strong base. |
| 1x Dilute HCl, 1x Brine | <1% | >98% | Very effective, but carries a slight risk of ester hydrolysis if not performed quickly and at low temperatures. |
Note: The data presented in this table is for illustrative purposes to demonstrate general trends in purification efficiency. Actual results may vary depending on the specific reaction conditions, scale, and technique.
Experimental Protocols
Protocol 1: Standard Aqueous Workup with Sodium Bicarbonate
This protocol is a common and effective method for removing residual base from a this compound reaction mixture.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted at elevated temperatures, cool it in an ice bath.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate. This will ensure that the product remains in the organic phase during the extraction.
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Wash (Water): Add a volume of deionized water equal to approximately half the volume of the organic layer. Stopper the funnel, invert it, and vent to release any pressure. Shake gently for 30-60 seconds, venting periodically. Allow the layers to separate and drain the lower aqueous layer.
-
Second Wash (Sodium Bicarbonate): Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to approximately half the volume of the organic layer. Shake gently, venting frequently as carbon dioxide gas may be evolved. Allow the layers to separate and drain the aqueous layer.
-
Third Wash (Brine): Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water and help break any emulsions.[3][4]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Further Purification: If necessary, the crude product can be further purified by vacuum distillation.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the removal of residual base and purification of this compound.
Caption: Decision workflow for purification of this compound.
References
Troubleshooting guide for incomplete Dimethyl methylmalonate reactions
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete Dimethyl Methylmalonate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low yields in this compound synthesis?
Low yields in this compound synthesis can stem from several factors. Key among them are suboptimal reaction conditions, the presence of impurities in starting materials, and the occurrence of side reactions. The purity of reactants, particularly the malonic acid or its derivative, is crucial.[1] Inadequate temperature control, incorrect molar ratios of reactants and catalysts, and insufficient reaction times can all lead to incomplete conversion and reduced yields.[2]
Q2: What are the typical side reactions observed during the synthesis of this compound and its derivatives?
Several side reactions can occur, leading to the formation of impurities and a decrease in the desired product's yield. In reactions involving formaldehyde, such as the Knoevenagel condensation, deleterious side reactions can consume the monomer and starting materials.[3][4] For instance, the methylene group can react with two formaldehyde molecules to form a non-reactive dimethyl-ol material.[4] Another possibility is the reaction of the malonate raw material with an already formed methylene malonate to produce a non-reactive glutarate.[3] In alkylation reactions to produce substituted malonates, undesired di-alkylated products can form if reaction conditions are not carefully controlled.[5] Polymerization of the desired methylene malonate product can also significantly reduce the yield.[3]
Q3: How can I minimize the formation of by-products during the reaction?
Optimizing experimental conditions is key to minimizing by-product formation.[2] This includes precise control over reaction temperature, molar ratios of reactants, and the amount of catalyst used.[2] For instance, in alkylation reactions, using a slight excess of the malonate can help reduce the formation of undesired di-alkylated products.[5] In Knoevenagel-type reactions, minimizing the time the product remains in the reactive mixture can prevent further reactions and degradation; in some cases, yields have been observed to decrease by up to 40% when the crude product is left standing for several days.[3]
Q4: What are the recommended methods for purifying crude this compound?
The primary methods for purifying this compound and its derivatives are distillation, crystallization, and column chromatography.[2][5] Fractional vacuum distillation is highly effective for separating the product from non-volatile impurities or components with significantly different boiling points.[6] Crystallization can be employed for solid derivatives, where the crude product is dissolved in a suitable solvent and allowed to crystallize.[5] For challenging separations where impurities have similar boiling points or polarities, silica gel column chromatography with an optimized eluent system is a powerful technique.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Verify the optimal temperature range for your specific synthesis route. For Fischer esterification, temperatures are typically controlled between 60-90°C.[2][8][9] For other reactions like Knoevenagel, the temperature can range from 60°C to 130°C.[3][4] Use a calibrated thermometer and a stable heating source (e.g., oil bath). |
| Incorrect Molar Ratio of Reactants | The molar ratio of alcohol to the carboxylic acid or its derivative is critical. For the esterification of malonic acid with methanol, a common molar ratio is 1:4.[2] For other syntheses, refer to established protocols.[8] |
| Insufficient or Inactive Catalyst | Ensure the correct amount of catalyst is used. For acid-catalyzed esterification, the amount of sulfuric acid can significantly impact the reaction rate and yield.[8] Check the quality and age of the catalyst, as degraded catalysts will have lower activity. |
| Poor Quality of Starting Materials | Use high-purity starting materials. Impurities in malonic acid, methanol, or other reagents can interfere with the reaction.[1] If necessary, purify the starting materials before use. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Reaction times can vary from 2 to 10 hours depending on the specific protocol.[8][9] |
Issue 2: Presence of Significant Impurities in the Product
| Possible Cause | Recommended Solution |
| Formation of Di-alkylated By-products (in alkylation reactions) | Use a slight excess of the malonate starting material to favor mono-alkylation.[5] Carefully control the stoichiometry of the alkylating agent. |
| Polymerization of the Product | For reactive monomers like methylene malonates, it is crucial to minimize the time the product is exposed to reaction conditions that promote polymerization.[3] Rapid recovery and purification after the reaction are recommended. |
| Incomplete Reaction | If starting materials are present in the final product, consider increasing the reaction time or temperature, or adjusting the reactant/catalyst ratios as described in Issue 1. |
| Hydrolysis of the Ester Product (during work-up) | During aqueous work-up, especially with basic washes, minimize contact time to prevent saponification.[6] Use mild bases like sodium bicarbonate and perform washes at low temperatures.[6] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Malonate via Fischer Esterification
This protocol is based on the acid-catalyzed esterification of malonic acid with methanol.[2]
Materials:
-
Malonic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide solution
-
Distilled water
Procedure:
-
In a reaction kettle equipped with a stirrer, condenser, and water separator, add malonic acid and methanol in a 1:4 molar ratio and stir until homogenous.[2]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to 60-70°C and maintain for approximately 2 hours.[2]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.[2]
-
Separate the aqueous layer. Wash the organic layer with distilled water until it is neutral.
-
The resulting crude product is then purified by distillation, collecting the fraction that boils at 100-102°C.[2]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
General Synthesis and Purification Workflow
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Manufacturing method and process flow of dimethyl malonate-Chemwin [en.888chem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2012054616A2 - Synthesis of methylene malonates substantially free of impurities - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103724196A - Dimethyl malonate preparation method - Google Patents [patents.google.com]
- 9. CN103724191A - Dimethyl malonate preparation method - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity in Dimethyl Methylmalonate Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselectivity of dimethyl methylmalonate additions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of this compound additions to α,β-unsaturated compounds?
The regioselectivity of the Michael addition of this compound is primarily governed by a combination of steric and electronic effects, as well as reaction conditions.
-
Steric Hindrance: The methyl group on the central carbon of this compound creates significant steric bulk. This can hinder its approach to a sterically crowded β-carbon on the Michael acceptor.[1][2]
-
Electronic Effects: The electrophilicity of the β-carbon of the Michael acceptor is a key driver of the reaction. Electron-withdrawing groups on the acceptor increase its reactivity.[3][4]
-
Reaction Conditions:
-
Temperature: Lower temperatures often favor the kinetically controlled product, which may be different from the thermodynamically more stable product favored at higher temperatures.[5][6][7][8]
-
Solvent: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.[9][10]
-
Catalyst/Base: The choice of catalyst or base can influence the geometry of the enolate and the transition state, thereby directing the regioselectivity.[10][11]
-
Q2: How can I favor the formation of the kinetic versus the thermodynamic product?
Controlling whether the kinetic or thermodynamic product is favored involves careful manipulation of the reaction conditions.
-
Kinetic Control: To favor the kinetic product, which is formed fastest, the reaction should typically be run at low temperatures for a shorter duration. This prevents the reaction from reaching equilibrium where the more stable thermodynamic product would predominate.[5][6][7][8]
-
Thermodynamic Control: To favor the more stable thermodynamic product, the reaction should be conducted at higher temperatures for a longer period. These conditions allow the initial products to revert to the starting materials and re-react, eventually leading to an equilibrium mixture that favors the most stable product.[5][6][7][8]
Q3: What are common side reactions in this compound additions, and how can they be minimized?
A common side reaction is the formation of bis-adducts, where a second molecule of the Michael acceptor reacts with the initial product.[12][13]
-
Minimizing Bis-Adduct Formation:
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the this compound can help to ensure the Michael acceptor is consumed before it can react with the initial adduct.
-
Slow Addition: Adding the Michael acceptor slowly to the reaction mixture containing the this compound and base can help to maintain a low concentration of the acceptor, disfavoring the second addition.
-
Troubleshooting Guide
Problem 1: Low regioselectivity with the formation of multiple isomers.
Possible Causes:
-
Competing Kinetic and Thermodynamic Pathways: The reaction conditions may be in a regime where both the kinetic and thermodynamic products are forming at comparable rates.[5][6][7][8]
-
Steric and Electronic Factors are Finely Balanced: The steric hindrance of the nucleophile and the electrophilicity of the Michael acceptor may not be sufficiently differentiated to favor one addition site over another.[3][14][15]
-
Inappropriate Catalyst or Solvent: The chosen catalyst or solvent may not be optimal for directing the desired regioselectivity.[9][10]
Solutions:
-
Temperature Screening: Conduct the reaction at a range of temperatures (e.g., -78 °C, 0 °C, room temperature, and elevated temperatures) to determine the optimal conditions for favoring one regioisomer.
-
Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, CH3CN).[10]
-
Catalyst/Base Variation: Experiment with different bases (e.g., NaH, K2CO3, DBU) or catalysts (e.g., Lewis acids, organocatalysts) to influence the transition state geometry.
Problem 2: No reaction or very low yield of the desired product.
Possible Cause:
-
Excessive Steric Hindrance: The steric bulk of the this compound combined with a highly substituted Michael acceptor may prevent the reaction from occurring. It has been observed that this compound may not react where less hindered malonates do, likely due to steric hindrance at the nucleophilic site.[1][2]
Solutions:
-
Use a Less Hindered Malonate: If the methyl group is not essential for the final product, consider using dimethyl malonate instead.
-
Increase Reaction Temperature: While this may impact regioselectivity, higher temperatures can provide the necessary energy to overcome the activation barrier.
-
Use a More Reactive Michael Acceptor: If possible, modify the Michael acceptor to have less steric bulk around the β-carbon.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity (Hypothetical Data)
| Solvent | Dielectric Constant | Regioisomeric Ratio (Product A : Product B) |
| Toluene | 2.4 | 90 : 10 |
| Tetrahydrofuran (THF) | 7.6 | 75 : 25 |
| Acetonitrile (CH3CN) | 37.5 | 60 : 40 |
| Dichloromethane (CH2Cl2) | 9.1 | 80 : 20 |
Table 2: Effect of Temperature on Regioselectivity (Hypothetical Data)
| Temperature (°C) | Regioisomeric Ratio (Product A : Product B) | Control |
| -78 | 95 : 5 | Kinetic |
| 0 | 85 : 15 | Kinetic |
| 25 (Room Temp) | 70 : 30 | Mixed |
| 80 | 40 : 60 | Thermodynamic |
Experimental Protocols
General Procedure for the Michael Addition of this compound
This is a general guideline and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a suitable anhydrous solvent (e.g., THF, 10 mL per 1 mmol of Michael acceptor).
-
Base Addition: Add the base (e.g., NaH, 1.1 equivalents) to the solvent and cool the mixture to the desired temperature (e.g., 0 °C).
-
Nucleophile Addition: Slowly add this compound (1.2 equivalents) to the stirred suspension of the base. Stir the mixture at this temperature for 30 minutes to allow for complete enolate formation.
-
Michael Acceptor Addition: Add the Michael acceptor (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer(s).
Visualizations
Caption: Key factors that control the regioselectivity of the addition reaction.
Caption: A logical workflow for troubleshooting and optimizing regioselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homepages.uc.edu [homepages.uc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. longdom.org [longdom.org]
- 11. Enantioselective Michael Addition of Malonates to Enones | Bentham Science [eurekaselect.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone, a Reactive Metabolite of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Dimethyl Methylmalonate Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving dimethyl methylmalonate. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the quenching, extraction, and purification stages of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure after an alkylation reaction with this compound?
A1: The standard procedure involves neutralizing the basic reaction mixture. This is typically done by cooling the reaction to 0°C (ice bath) and slowly adding a dilute aqueous acid, such as 1 M HCl or 10% aqueous H₂SO₄, until the mixture is neutral or slightly acidic (pH ~6-7). This step protonates the enolate and neutralizes the alkoxide base (e.g., sodium methoxide).[1][2][3]
Q2: How can I minimize the formation of the di-alkylated byproduct?
A2: Di-alkylation is a common side reaction.[4] To favor mono-alkylation, you can use a slight excess (1.5-2.0 equivalents) of this compound relative to the alkylating agent and the base.[4][5] Another strategy is to add the formed enolate solution slowly to a heated solution of the alkylating agent, which keeps the instantaneous concentration of the enolate low.[4]
Q3: My final product is a mixture of esters (e.g., methyl and ethyl). What causes this?
A3: This issue, known as transesterification, occurs when the alkoxide base does not match the alkyl groups of the malonic ester. For example, using sodium ethoxide with this compound can lead to the formation of ethyl methyl malonate esters. To prevent this, always match the alkoxide to the ester (e.g., use sodium methoxide with this compound).[4][5]
Q4: What are the best methods to purify my substituted this compound product?
A4: The choice of purification method depends on the physical properties of your product and any impurities.
-
Fractional Distillation: This is effective if there is a significant difference in boiling points between your product, unreacted starting material, and any byproducts. However, the boiling points of mono- and di-alkylated malonates can be very close, making this method challenging.[6]
-
Column Chromatography: This is often the most effective method for separating compounds with similar boiling points, such as mono- and di-alkylated products.[6]
-
Selective Hydrolysis: Unreacted dimethyl malonate can sometimes be removed by a careful wash with a dilute basic solution, which selectively deprotonates and extracts the more acidic starting material into the aqueous layer.[6] In some cases, enzymatic hydrolysis can be used to selectively remove unreacted malonate ester.[7]
Q5: The decarboxylation of my substituted malonic acid is incomplete. What should I do?
A5: Incomplete decarboxylation is typically due to insufficient heating or improper conditions for the prior hydrolysis step.[8] Ensure that the ester hydrolysis is complete before attempting decarboxylation. For the decarboxylation itself, higher temperatures (sometimes up to 200°C) or the use of a high-boiling solvent like xylene may be necessary.[9] For sterically hindered substrates, more vigorous hydrolysis conditions, such as refluxing with a mixture of HBr and acetic acid, may be required.[8]
Troubleshooting Guides
Issue 1: Emulsion Formation During Aqueous Work-up
Symptom: A persistent, cloudy, or milky layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult.[6]
Root Causes:
-
Vigorous shaking of the separatory funnel.
-
Presence of fine solid particulates.
-
High concentration of reagents or byproducts acting as surfactants.
Solutions:
| Solution | Description |
| Gentle Inversion | Instead of shaking vigorously, gently invert the separatory funnel 10-15 times to mix the layers. This minimizes the physical agitation that creates emulsions. |
| Addition of Brine | Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of organic components and helping to break the emulsion.[10] |
| Filtration through Celite | Filter the entire emulsified mixture through a pad of Celite®. This will remove fine suspended solids that often stabilize emulsions.[10][11] |
| Centrifugation | If available, centrifuging the mixture is a highly effective method to physically force the separation of the layers.[10][12] |
| Solvent Evaporation | Before the work-up, remove the reaction solvent by rotary evaporation. Re-dissolve the residue in the extraction solvent and then proceed with the aqueous wash.[11] |
| Change pH | Adding dilute acid or base can alter the charge of emulsifying agents, changing their solubility and potentially breaking the emulsion.[10] |
Issue 2: Low Yield of Alkylated Product
Symptom: The isolated yield of the desired substituted this compound is significantly lower than expected.
Root Causes:
-
Incomplete deprotonation of the this compound.
-
Presence of water in the reaction, which quenches the base.
-
Degraded or impure reagents (base, malonate, or alkylating agent).
-
Sub-optimal reaction temperature or time.
Solutions:
| Solution | Description |
| Verify Base Stoichiometry & Quality | Use at least one full equivalent of a strong base (e.g., sodium methoxide). Ensure the base is fresh and dry, as alkoxides are moisture-sensitive.[4][8] |
| Ensure Anhydrous Conditions | Thoroughly dry all glassware before use. Use anhydrous solvents. Water will react with and neutralize the base, preventing enolate formation.[8] |
| Purify Reagents | Distill this compound and the alkylating agent before use if their purity is questionable. Impurities can lead to side reactions.[8] |
| Optimize Reaction Conditions | Monitor the reaction progress using Thin Layer Chromatography (TLC). Adjust the reaction time and temperature as needed. Some alkylations may require reflux, while others proceed at room temperature.[4][13] |
| Check Alkylating Agent | The alkylation is an S_N2 reaction. Primary and methyl halides work best. Secondary halides are sluggish, and tertiary halides will likely lead to elimination instead of substitution.[14] |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up for Alkylation Reaction
This protocol describes a typical work-up procedure following the alkylation of this compound using sodium methoxide as a base.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction flask to 0°C in an ice-water bath.
-
Quench the Reaction: Slowly add 1 M aqueous HCl dropwise with stirring. Monitor the pH of the aqueous phase, continuing the addition until the mixture is neutral to slightly acidic (pH ~6-7).
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like ethanol, it may be necessary to first remove it via rotary evaporation and then redissolve the residue in an extraction solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Extract the Product: Extract the aqueous layer with the chosen organic solvent (e.g., 3 x 50 mL for a ~100 mmol scale reaction).
-
Wash the Organic Layer: Combine the organic extracts and wash them sequentially with:
-
Water (1 x 50 mL)
-
Saturated aqueous NaCl (brine) (1 x 50 mL)
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Work-up with Subsequent Hydrolysis and Decarboxylation
This one-pot protocol is for when the alkylated malonic ester is to be converted directly to the corresponding carboxylic acid.
-
Alkylation Work-up (Initial Steps): Following the alkylation reaction, cool the mixture to 0°C.
-
Acidic Hydrolysis: Slowly and carefully add an excess of a strong aqueous acid, such as 6 M H₂SO₄ or concentrated HCl.[8]
-
Heating/Reflux: Heat the mixture to reflux. The hydrolysis of the ester groups will occur, followed by the decarboxylation of the resulting malonic acid derivative. Monitor the reaction by TLC until the starting material is consumed. The evolution of CO₂ gas will be observed.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting carboxylic acid can be purified by distillation or recrystallization.[8]
Data Presentation
Table 1: Common Reagents and Conditions for Work-up
| Step | Reagent | Concentration / Amount | Purpose |
| Quenching | Aqueous HCl | 1 M to 6 M | Neutralize base, protonate enolate |
| Saturated aqueous NH₄Cl | Saturated Solution | Mildly acidic quench, useful for sensitive functional groups | |
| Washing/Extraction | Diethyl ether (Et₂O) | 3 x (Volume of aqueous phase) | Common extraction solvent |
| Ethyl acetate (EtOAc) | 3 x (Volume of aqueous phase) | Alternative extraction solvent | |
| Saturated aqueous NaHCO₃ | Saturated Solution | Neutralize excess acid | |
| Saturated aqueous NaCl (Brine) | Saturated Solution | Break emulsions, remove dissolved water from the organic phase | |
| Drying | Anhydrous Sodium Sulfate (Na₂SO₄) | Add until it no longer clumps | Remove residual water from the organic solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Add until it no longer clumps | More efficient drying agent than Na₂SO₄ | |
| Hydrolysis | Aqueous H₂SO₄ or HCl | 6 M to 12 M (concentrated) | Acid-catalyzed hydrolysis of esters |
| Aqueous NaOH or KOH | 10-25% w/v | Base-catalyzed hydrolysis (saponification), requires re-acidification | |
| Decarboxylation | Heat | 100 - 200 °C | Thermal removal of CO₂ from the malonic acid intermediate |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for emulsion formation.
References
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. azom.com [azom.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Purity Determination of Dimethyl Methylmalonate: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like dimethyl methylmalonate is critical for the integrity and reproducibility of synthetic processes. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for determining the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Analytical Approaches
This compound (CAS 609-02-9), a key building block in organic synthesis, requires accurate purity assessment to control for potential side-reactions and ensure final product quality. The primary analytical techniques for this purpose are HPLC and GC, each with distinct advantages and considerations. HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds, while GC is well-suited for volatile compounds like the esters of malonic acid.
Comparison of HPLC and GC Methods
While both HPLC and GC can be effectively employed for the purity analysis of this compound, the choice of method often depends on available instrumentation, laboratory workflow, and the specific impurities of interest. Gas chromatography is a more traditional and widely cited method for the purity assay of simple esters.[1][2] However, a reverse-phase HPLC method offers a robust alternative, particularly for identifying non-volatile impurities or degradation products.
A key advantage of the HPLC method is its ability to simultaneously analyze the parent compound and potential non-volatile, polar impurities such as methylmalonic acid and its monoester, which can result from hydrolysis.[3] In contrast, GC analysis of these acidic impurities would typically require a derivatization step to increase their volatility.[4][5]
The GC method, particularly with a Flame Ionization Detector (GC-FID), is highly sensitive to volatile organic compounds and can provide excellent resolution for separating closely related esters, such as the starting material dimethyl malonate or the potential dialkylated impurity, dimethyl dimethylmalonate.
The following table summarizes the key parameters of a proposed HPLC method and a comparative GC method.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC Method (Proposed) | Gas Chromatography (GC) Method (Alternative) |
| Principle | Reverse-Phase Chromatography | Capillary Gas Chromatography with Flame Ionization Detection (FID) |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Mobile Phase / Carrier Gas | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile(Gradient Elution) | Carrier Gas: Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | ~1-2 mL/min |
| Temperature | 30°C | Oven Program: 80°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min |
| Detector | UV at 210 nm | Flame Ionization Detector (FID) |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Primary Application | Purity assay and determination of polar, non-volatile impurities (e.g., hydrolysis products). | Purity assay and determination of volatile impurities (e.g., residual starting materials, side-products). |
Experimental Protocols
Proposed HPLC Method for Purity of this compound
This reverse-phase HPLC method is designed for the accurate quantitation of this compound and the separation of potential polar and non-polar impurities.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a final concentration of about 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Procedure: Inject the diluent as a blank, followed by replicate injections of the standard solution to establish system suitability (e.g., retention time reproducibility, peak area precision). Inject the sample solution and determine the purity by comparing the peak area of this compound to the total area of all peaks, or by using the response factor of the reference standard for quantitative analysis.
Alternative GC Method for Purity of this compound
This method is adapted from established protocols for related malonic esters and is suitable for determining the purity and presence of volatile impurities.[6][7]
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, at a constant flow or pressure.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
2. Standard and Sample Preparation:
-
Diluent: Methylene chloride or ethyl acetate.
-
Standard and Sample Solutions: Prepare solutions of the reference standard and the sample at a concentration of approximately 1 mg/mL in the chosen diluent.
3. Procedure: Inject the diluent as a blank to ensure no interfering peaks are present. Perform replicate injections of the standard solution to verify system performance. Inject the sample solution. Calculate the purity by area percent, assuming equal response factors for the main component and closely related impurities.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a comparison of the two analytical methods.
Caption: Workflow for HPLC Purity Determination.
Caption: HPLC vs. GC Method Comparison.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. rbmb.net [rbmb.net]
- 6. Determination of methylmalonic acid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
GC-MS Analysis of Dimethyl Methylmalonate Alkylation: A Comparative Guide
For researchers, scientists, and drug development professionals, gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of reaction products involving dimethyl methylmalonate. This guide provides a comparative analysis of the alkylation of this compound, offering detailed experimental protocols, quantitative data presentation, and visualization of the analytical workflow.
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of α-substituted malonic acid derivatives.[1] The alkylation of this compound is a fundamental transformation that allows for the introduction of various functional groups. Monitoring the progress of this reaction and identifying the products and byproducts is critical for optimizing reaction conditions and ensuring the purity of the desired product. GC-MS offers a robust and sensitive method for both qualitative and quantitative analysis of these reaction mixtures.
Comparison of Alkylation Reaction Products
The alkylation of this compound typically involves the deprotonation of the α-carbon followed by nucleophilic attack on an alkyl halide. A common example is the reaction with benzyl bromide. The primary product is the C-alkylated compound, dimethyl benzylmethylmalonate. However, several side reactions can occur, leading to byproducts such as the dialkylated product and O-alkylated product. The distribution of these products is highly dependent on the reaction conditions, including the base, solvent, and temperature.
A hypothetical GC-MS analysis of the reaction mixture from the benzylation of this compound is summarized in the table below. The data illustrates the separation of the starting material, the desired product, and potential byproducts, with their characteristic retention times and relative abundances.
Table 1: Hypothetical GC-MS Data for the Benzylation of this compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Peak Area (%) |
| This compound (Starting Material) | 5.2 | 59, 115, 55, 114, 43[2] | 15 |
| Benzyl bromide (Reagent) | 6.8 | 91, 170, 172 | 10 |
| Toluene (Solvent) | 3.1 | 91, 92 | - |
| Dimethyl benzylmethylmalonate (Product) | 10.5 | 91, 145, 205, 236 | 70 |
| Dimethyl dibenzylmethylmalonate (Byproduct) | 15.2 | 91, 297, 326 | 5 |
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for accurate GC-MS analysis. The following sections outline a typical procedure for the alkylation of this compound and the subsequent GC-MS analysis of the reaction mixture.
Synthesis of Dimethyl Benzylmethylmalonate
This protocol is adapted from procedures for the alkylation of similar malonic esters.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Diethyl ether
-
Water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool the suspension to 0 °C and add this compound dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
GC-MS Analysis of the Reaction Mixture
This protocol is a general procedure that can be adapted for the analysis of the crude reaction product.[3]
1. Sample Preparation:
-
Dissolve a small amount of the crude reaction product (approximately 1 mg) in a suitable solvent such as dichloromethane or ethyl acetate (1 mL) in a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
3. Data Analysis:
-
Identify the components of the mixture by comparing their mass spectra with a spectral library (e.g., NIST).
-
Confirm the identity of the main product and byproducts by interpreting their fragmentation patterns.
-
Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram (TIC).
Visualizing the Process
Diagrams can clarify complex workflows and relationships. The following diagrams, generated using the DOT language, illustrate the reaction pathway and the GC-MS analysis workflow.
Caption: Reaction pathway for the benzylation of this compound.
Caption: Experimental workflow for GC-MS analysis.
References
A Comparative Analysis of Dimethyl Methylmalonate and Diethyl Methylmalonate Reactivity
For researchers, scientists, and drug development professionals engaged in organic synthesis, the choice between structurally similar reagents can significantly influence reaction outcomes. This guide provides an objective comparison of the reactivity of dimethyl methylmalonate and diethyl methylmalonate, two common C-alkylated malonic esters. While both serve as valuable precursors in the synthesis of a variety of organic molecules, their reactivity profiles, primarily governed by steric factors, differ in ways that can be leveraged for synthetic advantage. This analysis is supported by established principles of organic chemistry and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Core Principles: Steric Hindrance as the Deciding Factor
The primary differentiator in the reactivity of this compound versus diethyl methylmalonate is the steric bulk of the ester's alkyl groups. The methyl groups in this compound are sterically less demanding than the ethyl groups of its diethyl counterpart. This seemingly minor structural difference has a significant impact on the accessibility of the reactive centers of the molecules—the enolizable α-carbon and the electrophilic carbonyl carbons—to incoming reagents.
In reactions where the approach of a nucleophile or base to these centers is a rate-determining step, such as in alkylation and Michael addition reactions, this compound is expected to exhibit higher reactivity. The smaller methyl groups present a lower steric barrier, allowing for a more facile approach of the reacting species. Conversely, the bulkier ethyl groups in diethyl methylmalonate can impede this approach, leading to slower reaction rates.
Quantitative Comparison of Reactivity
While direct, side-by-side kinetic studies comparing this compound and diethyl methylmalonate are not extensively reported in the literature, a predictive comparison based on the principle of steric hindrance can be made. The following table summarizes the expected relative reactivity in key reaction types.
| Reaction Type | This compound | Diethyl Methylmalonate | Rationale |
| Alkylation | Higher predicted rate | Lower predicted rate | The less hindered enolate of this compound allows for a faster S(_N)2 attack on an alkyl halide. |
| Michael Addition | Higher predicted rate | Lower predicted rate | The smaller steric profile of the dimethyl ester facilitates the approach of the Michael acceptor to the enolate. |
| Hydrolysis (Saponification) | Higher predicted rate | Lower predicted rate | Nucleophilic attack of hydroxide at the carbonyl carbon is less sterically hindered in the dimethyl ester. |
| Decarboxylation | Similar predicted rate | Similar predicted rate | The rate of decarboxylation is primarily influenced by the stability of the resulting carbanion and is less sensitive to the steric bulk of the ester group. |
Experimental Protocols
To facilitate direct comparative analysis, the following detailed experimental protocols for key reactions are provided. These can be adapted to use either this compound or diethyl methylmalonate under identical conditions to obtain quantitative comparative data.
Protocol 1: Comparative Alkylation
This protocol describes a method for the alkylation of the malonic ester enolate. By running parallel reactions with this compound and diethyl methylmalonate and monitoring the consumption of starting materials and formation of products over time (e.g., by GC or NMR), their relative reaction rates can be determined.
Materials:
-
This compound or Diethyl methylmalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (e.g., methyl iodide or benzyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add this compound or diethyl methylmalonate (1.0 equivalent) dropwise at room temperature with stirring.
-
After stirring for 30 minutes to ensure complete enolate formation, add the alkyl halide (1.05 equivalents) dropwise.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Comparative Michael Addition
This protocol outlines a procedure for the Michael addition of the malonic ester to an α,β-unsaturated ketone. A competitive experiment, where both malonic esters are present in the same reaction vessel, can also be designed to determine their relative reactivity more directly.
Materials:
-
This compound or Diethyl methylmalonate
-
α,β-unsaturated ketone (e.g., methyl vinyl ketone or cyclohexenone)
-
Catalytic amount of a base (e.g., sodium methoxide or DBU)
-
Anhydrous solvent (e.g., THF or methanol)
-
1M HCl solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 equivalent) in the anhydrous solvent, add the catalytic amount of base at room temperature.
-
Add this compound or diethyl methylmalonate (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, neutralize the reaction with 1M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the Michael adduct by flash chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the chemical transformations and experimental processes, the following diagrams are provided.
Dimethyl Methylmalonate vs. Diethyl Malonate: A Comprehensive Guide to Synthetic Advantages
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of a synthetic route. In the realm of C-C bond formation and the synthesis of carboxylic acid derivatives, malonic esters are indispensable tools. While diethyl malonate has traditionally been a workhorse in this field, its dimethyl counterpart, and specifically their alkylated derivatives like dimethyl methylmalonate and diethyl methylmalonate, offer distinct advantages that can lead to improved reaction outcomes. This guide provides an objective comparison of the performance of this compound and diethyl malonate in key synthetic transformations, supported by experimental data.
Executive Summary
The primary advantages of using this compound over diethyl malonate in synthesis often stem from the smaller steric profile and slightly different electronic properties of the methyl ester groups compared to the ethyl esters. These differences can manifest in several ways:
-
Increased Reactivity: The less sterically hindered carbonyl groups of the dimethyl ester can lead to faster reaction rates in certain transformations.
-
Improved Yields: In some cases, the use of the dimethyl derivative can result in higher isolated yields of the desired product.
-
Easier Purification: The lower boiling point of methanol, a common byproduct of reactions involving dimethyl esters, can simplify product purification compared to the removal of ethanol.
-
Subtle Electronic Effects: The methyl group is slightly less electron-donating than the ethyl group, which can subtly influence the reactivity of the enolate and the carbonyl groups.
This guide will delve into a quantitative comparison of these two reagents in two fundamental reactions: the malonic ester synthesis (specifically, the alkylation step) and the Knoevenagel condensation.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for this compound and diethyl malonate in representative synthetic transformations.
Table 1: Comparison in Malonic Ester Synthesis (Alkylation)
| Feature | Dimethyl Alkylmalonate | Diethyl Alkylmalonate | Supporting Rationale & Data |
| Reaction | Alkylation of Dimethyl Malonate with 3,3-dimethylallyl bromide | Alkylation of Diethyl Malonate with Methyl Iodide | Different alkylating agents were used in the cited literature, but the protocols provide a basis for comparing the efficiency of alkylating the two malonic esters. |
| Yield | 78-79% | 79-83%[1] | The yields are comparable, suggesting that for simple alkylations, the choice of ester may not dramatically impact the overall efficiency. However, for more sterically demanding alkylating agents, the less hindered dimethyl malonate may offer an advantage. |
| Reaction Conditions | Sodium methoxide in methanol | Sodium ethoxide in ethanol | The choice of base and solvent is typically matched to the ester to avoid transesterification. |
Table 2: Comparison in Knoevenagel Condensation
| Feature | Dimethyl Malonate | Diethyl Malonate | Supporting Rationale & Data |
| Reaction | Condensation with Benzaldehyde | Condensation with Benzaldehyde | Both reactions were carried out under similar conditions, allowing for a direct comparison of yields. |
| Yield | 90-94% | 89-91% | Dimethyl malonate shows a slight, but potentially significant, advantage in yield in this specific Knoevenagel condensation. This could be attributed to the reduced steric hindrance around the active methylene group, facilitating the initial nucleophilic attack. |
| Catalyst | Piperidine | Piperidine | The same catalyst was used in both reactions. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to allow for replication and further investigation.
Protocol 1: Alkylation of Diethyl Malonate to form Diethyl Methylmalonate
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Sodium (2 gram atoms)
-
Absolute ethanol (1 L)
-
Diethyl malonate (2 moles)
-
Methyl bromide (2.1 moles)
-
Glacial acetic acid
-
Ether
-
Dilute hydrochloric acid
-
Calcium chloride
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 46 g (2 gram atoms) of sodium, cut into small pieces, to 1 L of absolute ethyl alcohol.
-
Once all the sodium has dissolved, add 320 g (2 moles) of diethyl malonate.
-
Bubble 200 g (2.1 moles) of methyl bromide into the stirred solution. The reaction is exothermic and may reach the boiling point.
-
After the addition of methyl bromide is complete (approximately 4 hours), boil the solution for an additional 30 minutes.
-
Neutralize the solution with glacial acetic acid and cool.
-
Filter the sodium bromide precipitate and wash it with cold alcohol.
-
Remove the majority of the alcohol by distillation.
-
Dissolve the sodium bromide in 600-700 mL of water containing 10 mL of concentrated hydrochloric acid and add this solution to the distillation residue.
-
Separate the ester layer and extract the aqueous layer twice with ether.
-
Combine the ester layer and ether extracts, wash with dilute alkali, then with dilute acid, and dry over calcium chloride.
-
Distill the product under reduced pressure. The fraction boiling at 96°C/16 mm is collected.
-
Yield: 275–290 g (79–83%).
Protocol 2: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde
This procedure is adapted from Organic Syntheses.
Materials:
-
Diethyl malonate (0.63 mole)
-
Commercial benzaldehyde (containing 2-8% benzoic acid, 0.66 mole of benzaldehyde)
-
Piperidine (2-7 mL, amount depends on the benzoic acid content of the aldehyde)
-
Benzene (300 mL)
-
1 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser and a water separator, place 101 g (0.63 mole) of diethyl malonate, about 72-76 g of commercial benzaldehyde, 2-7 mL of piperidine, and 200 mL of benzene.
-
Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected (11-18 hours).
-
After cooling, add 100 mL of benzene and wash the solution successively with two 100-mL portions of water, two 100-mL portions of 1 N hydrochloric acid, and 100 mL of a saturated sodium bicarbonate solution.
-
Dry the organic layer with 30 g of anhydrous sodium sulfate.
-
Remove the benzene under reduced pressure on a steam bath.
-
Distill the residue under reduced pressure. The yield of colorless ethyl benzalmalonate boiling at 140–142°C/4 mm is 137–142 g (89–91%).
Note: The same reference mentions that methyl benzalmalonate can be prepared in the same manner with yields of 90-94%.
Mandatory Visualizations
Malonic Ester Synthesis Workflow
Caption: Workflow of the Malonic Ester Synthesis.
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel Condensation.
Conclusion
The choice between this compound and diethyl malonate is nuanced and depends on the specific requirements of the synthetic transformation. While diethyl malonate remains a reliable and widely used reagent, the data suggests that dimethyl malonate can offer a modest yield advantage in certain reactions like the Knoevenagel condensation. Theoretical considerations of sterics and electronics also point towards potential kinetic advantages for the dimethyl ester in reactions sensitive to these factors. For researchers and drug development professionals, considering this compound as an alternative to its diethyl counterpart is a worthwhile endeavor, potentially leading to more efficient and higher-yielding synthetic routes. The detailed protocols provided herein offer a starting point for the practical exploration of these advantages.
References
Spectroscopic Confirmation of Synthesized Dimethyl Methylmalonate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides a comparative analysis of the spectroscopic data for Dimethyl Methylmalonate (DMM) and its derivatives, offering a baseline for the confirmation of newly synthesized analogues. Detailed experimental protocols and data visualization are included to support researchers in their synthetic endeavors.
This compound and its derivatives are important building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The introduction of various substituents on the malonate backbone allows for the creation of a diverse range of compounds with unique properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the successful synthesis of these derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a common derivative, Dimethyl ethylmalonate, providing a reference for the characterization of newly synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of -CH₃ (s) | Chemical Shift (δ) of -OCH₃ (s) | Chemical Shift (δ) of Malonate -CH (q) | Other Signals (δ) | J (Hz) |
| This compound | 1.45 (d, 3H) | 3.74 (s, 6H) | 3.52 (q, 1H) | 7.2 | |
| Dimethyl ethylmalonate | 0.92 (t, 3H) | 3.72 (s, 6H) | 3.38 (t, 1H) | 1.95 (quint, 2H) | 7.5 |
¹H NMR data is crucial for identifying the presence and connectivity of protons in a molecule. The chemical shift, multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, quint=quintet), and coupling constants (J) provide a detailed picture of the molecular structure.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) of C=O | Chemical Shift (δ) of -OCH₃ | Chemical Shift (δ) of Malonate -CH | Chemical Shift (δ) of -CH₃ | Other Signals (δ) |
| This compound | 170.1 | 52.5 | 46.5 | 13.8 | |
| Dimethyl ethylmalonate | 169.5 | 52.3 | 53.7 | 21.4 (-CH₂-), 12.9 (-CH₃) |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbonyl carbons, ester methyl carbons, and the central malonate carbon are key indicators for successful derivatization.
Table 3: IR Spectroscopic Data (Neat)
| Compound | ν (C=O) cm⁻¹ | ν (C-O) cm⁻¹ | ν (C-H) cm⁻¹ |
| This compound | 1735 | 1240, 1150 | 2950-3000 |
| Dimethyl ethylmalonate | 1730 | 1250, 1160 | 2900-3000 |
IR spectroscopy is used to identify the functional groups present in a molecule. The strong absorption band around 1730-1740 cm⁻¹ is characteristic of the ester carbonyl group.
Table 4: Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 146 | 115, 87, 59 |
| Dimethyl ethylmalonate | 160 | 129, 101, 73, 59 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Synthesis of Dimethyl ethylmalonate
This section details a standard procedure for the alkylation of dimethyl malonate to synthesize a representative derivative, dimethyl ethylmalonate.
Materials:
-
Dimethyl malonate
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl iodide
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath if necessary.
-
Deprotonation of Dimethyl Malonate: To the freshly prepared sodium ethoxide solution, add dimethyl malonate dropwise via a dropping funnel at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add ethyl iodide dropwise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous sodium chloride solution, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product. Purify the crude product by fractional distillation under reduced pressure to yield pure dimethyl ethylmalonate.
-
Spectroscopic Confirmation: Characterize the purified product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry and compare the obtained data with the reference data provided in the tables above.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic confirmation of dimethyl malonate derivatives.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound derivatives.
A Comparative Guide to the Synthesis of Dimethyl Methylmalonate: Traditional vs. Modern Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Dimethyl methylmalonate is a valuable building block in the production of various pharmaceuticals and fine chemicals. This guide provides an objective comparison of a traditional synthetic route to this compound with a modern, continuous approach, supported by experimental data and detailed protocols.
The selection of a synthetic pathway can significantly impact yield, purity, cost-effectiveness, and environmental footprint. Here, we evaluate two prominent methods for the synthesis of dialkyl methylmalonates: the classical alkylation of a malonic ester and a multi-step synthesis commencing from 2-chloropropionic acid, which lends itself to a continuous process.
Performance Comparison of Synthetic Routes
The choice of synthetic route for this compound and its analogues is influenced by factors such as raw material availability, desired scale, and purity requirements. The following table summarizes quantitative data from various sources to facilitate a comparison of these methods.
| Parameter | Traditional Alkylation Route (Diethyl Ester) | Modern Continuous Route (Diethyl Ester) |
| Starting Materials | Diethyl malonate, Methyl bromide, Sodium ethoxide | 2-Chloropropionic acid, Sodium cyanide, Ethanol, Sulfuric acid |
| Overall Yield | ~97%[1] | 88.4% - 91.2%[2] |
| Product Purity | High (after purification) | Up to 99.9%[2] |
| Key Advantages | High yielding, well-established procedure | Continuous process, potentially lower cost raw materials[2] |
| Key Disadvantages | Use of hazardous methyl bromide, challenges in separating product from starting material and over-alkylated products due to close boiling points[1] | Multi-step process, use of highly toxic sodium cyanide[2] |
Traditional Synthetic Route: Alkylation of Dimethyl Malonate
The most widely utilized method for preparing this compound is the alkylation of dimethyl malonate. This classic carbon-carbon bond-forming reaction involves the deprotonation of the acidic methylene proton of dimethyl malonate by a strong base to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a methylating agent, such as methyl iodide or methyl bromide, to yield the desired product.
References
A Comparative Guide to Base Selection for Dimethyl Methylmalonate Enolate Formation
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of base performance in the enolate formation of dimethyl methylmalonate, supported by experimental data and detailed protocols.
The formation of an enolate from this compound is a critical step in many organic syntheses, serving as a gateway to the introduction of a variety of functional groups at the α-position. The choice of base for this deprotonation is paramount, directly influencing reaction efficiency, yield, and scalability. This guide provides a comparative study of commonly employed bases, offering a data-driven approach to optimize this key transformation.
Performance Comparison of Bases
The selection of an appropriate base for the deprotonation of this compound hinges on a balance of factors including the pKa of the substrate, the strength and steric hindrance of the base, solvent compatibility, and reaction conditions. The α-proton of this compound has a predicted pKa of approximately 13.08, making it amenable to deprotonation by a range of bases. Below is a summary of the performance of several common bases in the alkylation of malonic esters, providing insights applicable to this compound.
| Base | Typical Solvent(s) | Typical Reaction Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol, THF, DMF | 25 to Reflux | 70-90% | Inexpensive, readily available, well-established protocols. | Can cause transesterification with the methyl esters, requires anhydrous conditions. |
| Sodium Hydride (NaH) | THF, DMF | 0 to Reflux | 80-95% | Strong, non-nucleophilic base, avoids transesterification, drives reaction to completion. | Flammable solid, requires careful handling under an inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Toluene, DMF, Acetone | 25 to 120 | 70-85% (often with PTC) | Mild, inexpensive, and safer to handle than alkali metal hydrides. | Slower reaction rates, often requires a phase-transfer catalyst (PTC) for high efficiency. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Toluene, Acetonitrile | 25 to 80 | 75-90% | Strong, non-nucleophilic organic base, good solubility in organic solvents. | More expensive than inorganic bases, can sometimes act as a nucleophile. |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | >95% | Very strong, sterically hindered base, provides rapid and quantitative enolate formation at low temperatures, minimizing side reactions. | Requires cryogenic temperatures and strictly anhydrous/anaerobic conditions, can be overkill for this substrate. |
Experimental Protocols
Detailed methodologies for the enolate formation of a malonic ester and subsequent alkylation are provided below. These protocols are based on established procedures for similar substrates and can be adapted for this compound.
Protocol 1: Alkylation using Sodium Hydride in DMF
This protocol describes the alkylation of a malonate ester using sodium hydride as the base in dimethylformamide.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath.
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred suspension.
-
Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Protocol 2: Alkylation using Potassium Carbonate with a Phase-Transfer Catalyst
This method utilizes a milder base, potassium carbonate, in conjunction with a phase-transfer catalyst for the alkylation.
Materials:
-
This compound
-
Anhydrous potassium carbonate (finely powdered)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Anhydrous Toluene or DMF
-
Alkyl halide (e.g., benzyl bromide)
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet.
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and the phase-transfer catalyst (0.1 equivalents).
-
Add anhydrous toluene or DMF as the solvent.
-
Heat the mixture to the desired reaction temperature (e.g., 80-110 °C).
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirred mixture.
-
Maintain the reaction at temperature and monitor its progress by TLC. Reaction times can be several hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Logical Workflow of Enolate Formation and Alkylation
The general process for the enolate formation of this compound and its subsequent reaction with an electrophile can be visualized as a straightforward workflow.
Caption: Experimental workflow for the alkylation of this compound.
Conclusion
The choice of base for the enolate formation of this compound is a critical parameter that must be tailored to the specific requirements of the synthesis. For high yields and complete conversion, strong bases like sodium hydride or LDA are excellent choices, though they require more stringent reaction setups. Sodium ethoxide offers a cost-effective and well-established method, with the caveat of potential transesterification. For milder conditions and increased safety, potassium carbonate with a phase-transfer catalyst presents a viable alternative. DBU provides a strong, soluble organic base option. By carefully considering the advantages and disadvantages of each base and adhering to robust experimental protocols, researchers can effectively control the enolate formation and subsequent functionalization of this compound to achieve their synthetic goals.
Alternative reagents to Dimethyl methylmalonate for malonic ester synthesis
A Comparative Guide to Alternative Reagents for Malonic Ester Synthesis
In the realm of organic synthesis, the malonic ester synthesis is a foundational method for the preparation of substituted carboxylic acids.[1] While dimethyl methylmalonate serves as a common substrate, a variety of alternative reagents offer distinct advantages in terms of reactivity, substrate scope, and ease of handling. This guide provides a detailed comparison of prominent alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
The core of the malonic ester synthesis involves the alkylation of an enolate generated from a malonic acid derivative, followed by hydrolysis and decarboxylation.[2][3] The choice of the ester group on the malonate significantly influences the reaction's efficiency and the conditions required for subsequent transformations.
Key Alternatives to this compound
Several classes of reagents have emerged as effective alternatives to this compound, each with unique characteristics:
-
Dialkyl Malonates (e.g., Diethyl Malonate, Di-tert-butyl Malonate): These are the most direct analogues, differing in the steric and electronic properties of the alkyl ester group.[4][5]
-
Dibenzyl Malonate: This reagent is particularly useful when mild deprotection conditions are necessary, as the benzyl groups can be removed via hydrogenolysis.[6]
-
Meldrum's Acid: A highly acidic cyclic malonate derivative, offering enhanced reactivity and enabling the use of milder bases for deprotonation.[7][8]
-
Cyanoacetic Esters (e.g., Ethyl Cyanoacetate): These compounds feature an activated methylene group flanked by nitrile and ester functionalities, making them potent nucleophiles in various condensation and addition reactions.[9][10]
-
Potassium Ethyl Malonate (KEM): A mono-saponified malonate salt that serves as a versatile building block, particularly in pharmaceutical synthesis.[11][12]
Performance Comparison
The selection of a reagent for malonic ester synthesis has a profound impact on reaction outcomes. The following table summarizes quantitative data from various studies to facilitate a direct comparison of these alternatives. It is important to recognize that reaction conditions and substrates can vary, so this data should be considered representative.[1]
| Reagent | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Malonate | Salicylaldehyde | L-Proline (10 mol%) | EtOH | 80 | 18 | 92 | [6] |
| Diethyl Malonate | Salicylaldehyde | L-Proline (10 mol%) | EtOH | 80 | 18 | 94 | [6] |
| Dibenzyl Malonate | Salicylaldehyde | L-Proline (10 mol%) | EtOH | 80 | 24 | 75 | [6] |
| Di-tert-butyl Malonate | N/A | N/A | N/A | N/A | N/A | N/A | [4][13] |
| Meldrum's Acid | Benzaldehyde | None | Methanol | RT | 0.5 | 70 | [6] |
| Meldrum's Acid | 4-Nitrobenzaldehyde | None | Methanol | RT | 0.5 | 94 | [6] |
| Ethyl Cyanoacetate | Alkyl Halides | Various | Various | Various | Various | High | [9][10] |
| Potassium Ethyl Malonate | N/A | N/A | N/A | N/A | N/A | High | [11][12] |
Key Observations:
-
Diethyl and Dimethyl Malonate exhibit high reactivity and provide excellent yields under similar conditions.[6]
-
Dibenzyl Malonate is a valuable alternative when mild deprotection via hydrogenolysis is desired for the final carboxylic acid.[6]
-
Di-tert-butyl Malonate offers the advantage of acid-labile tert-butyl groups, which can be removed under non-hydrolytic conditions, preserving sensitive functionalities elsewhere in the molecule.[4]
-
Meldrum's Acid is exceptionally reactive, often not requiring a strong base for condensation reactions, and proceeds rapidly at room temperature.[6][7] Its high acidity (pKa 4.97) is a key feature.[7][8]
-
Ethyl Cyanoacetate is a versatile building block for various heterocycles and complex molecules due to its highly acidic methylene group (pKa ~13.19) and multiple reactive centers.[9][10]
-
Potassium Ethyl Malonate is a stable, solid reagent used as a precursor in the synthesis of pharmaceuticals and other complex molecules.[11][14]
Reaction Workflows and Structures
Visualizing the reaction pathways and the structures of these reagents provides a clearer understanding of their utility in synthesis.
Caption: General workflow for the malonic ester synthesis.
Caption: Structures of alternative malonate reagents.
Detailed Experimental Protocols
The following protocols are representative examples of how these reagents are used in a laboratory setting.
Protocol 1: Alkylation of Diethyl Malonate
This procedure details the synthesis of 2-(n-butyl)-diethyl malonate.[6]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
n-Butyl bromide
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
Slowly add diethyl malonate to the stirred solution at room temperature.
-
After the addition is complete, add n-butyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, 2-(n-butyl)-diethyl malonate.
-
Purify the product by distillation under reduced pressure.
Protocol 2: Knoevenagel Condensation with Meldrum's Acid
This protocol describes the condensation of an aromatic aldehyde with Meldrum's acid.[6]
Materials:
-
Meldrum's acid
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Methanol
Procedure:
-
In a flask, dissolve Meldrum's acid (1.39 mmol) and the aromatic aldehyde (1.39 mmol) in methanol (2 mL).
-
Stir the reaction mixture at room temperature.
-
The reaction is typically complete within 30 minutes, which can be monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the crude 5-arylidene Meldrum's acid derivative.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Synthesis of Potassium Ethyl Malonate (KEM)
This procedure outlines the selective saponification of diethyl malonate.[12]
Materials:
-
Potassium hydroxide (KOH)
-
Ethanol
-
Diethyl malonate (DEM)
Procedure:
-
Dissolve potassium hydroxide (5.61 grams, 0.10 moles) in ethanol (100 mL).
-
Slowly add this mixture to a stirring solution of diethyl malonate (15 mL, 0.10 moles) dissolved in ethanol (100 mL).
-
Stir the mixture vigorously for 18 hours, which will result in the formation of a large amount of white precipitate.
-
After the reaction is complete, remove the solvent under vacuum.
-
Transfer the white crystalline residue from the flask using ether (KEM is insoluble in ether).
-
Filter the product using a Büchner funnel and dry in a stream of air to obtain pure potassium ethyl malonate.
Conclusion
The choice of reagent in malonic ester synthesis is a critical decision that influences reaction efficiency, conditions, and the compatibility of protecting groups. While dimethyl and diethyl malonate remain robust and high-yielding options, alternatives like di-tert-butyl malonate and dibenzyl malonate provide strategic advantages for the synthesis of complex molecules with sensitive functional groups. Meldrum's acid and cyanoacetic esters offer unique reactivity profiles, enabling reactions under milder conditions and expanding the scope of accessible molecular architectures. This guide provides the comparative data and procedural insights necessary for researchers to make informed decisions and optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Meldrum's acid [chem-is-you.blogspot.com]
- 8. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 11. US6580004B1 - Process for preparing potassium monoethyl malonate - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. Di-tert-Butyl malonate | 541-16-2 [chemicalbook.com]
- 14. abmole.com [abmole.com]
Quantitative Analysis of Dimethyl Methylmalonate: A Comparative Guide to qNMR, GC-FID, and HPLC-UV
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is fundamental to ensuring the quality, efficacy, and safety of pharmaceutical products and research materials. Dimethyl methylmalonate, a key building block in organic synthesis, requires reliable analytical methods for its assay. This guide provides a comprehensive comparison of three widely used analytical techniques for the quantitative determination of this compound: quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
This document outlines the principles of each technique, provides detailed experimental protocols, and presents a comparative summary of their performance characteristics. The objective is to equip researchers with the necessary information to select the most appropriate analytical method for their specific needs.
Principles of Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, a highly accurate and precise purity or concentration value can be determined.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique used for volatile and semi-volatile compounds. The sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a carrier gas (mobile phase). The separated components are then detected by a flame ionization detector, which generates a signal proportional to the mass of the carbon atoms in the analyte. Quantification is typically achieved by comparing the peak area of the analyte to that of an internal or external standard.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) is another robust separation technique where the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. A UV detector measures the absorbance of the eluting components at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte. Similar to GC-FID, quantification is performed using internal or external standards.
Comparative Performance
The choice of analytical technique depends on various factors, including the required accuracy, precision, sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR, GC-FID, and HPLC-UV for the assay of this compound.
| Feature | Quantitative NMR (qNMR) | GC-FID | HPLC-UV |
| Principle | Direct measurement based on molar ratio to an internal standard.[1] | Separation based on volatility followed by mass-proportional detection. | Separation based on polarity followed by concentration-proportional detection. |
| Quantification | Absolute quantification without a specific analyte reference standard.[1] | Relative quantification (area %) or external/internal standard calibration. | Relative quantification (area %) or external/internal standard calibration. |
| Accuracy & Precision | High accuracy and precision (typically <1% RSD) when optimized.[1] | High precision; accuracy depends on the purity of standards and response factors.[2][3] | High precision; accuracy is dependent on the purity of standards.[4][5] |
| Linearity | Excellent over a wide dynamic range. | Good linearity over a defined concentration range.[2][3] | Good linearity over a defined concentration range.[4][5] |
| Limit of Detection (LOD) | Generally in the low millimolar (mM) to high micromolar (µM) range. | Typically in the low nanogram (ng) to picogram (pg) range on-column.[2][3] | Typically in the low nanogram (ng) to picogram (pg) range on-column.[4][5] |
| Limit of Quantification (LOQ) | Typically in the millimolar (mM) range. | Typically in the nanogram (ng) range on-column.[2][3] | Typically in the nanogram (ng) range on-column.[4][5] |
| Sample Throughput | Moderate, can be automated. | High, with autosamplers. | High, with autosamplers. |
| Sample Preparation | Simple, involves accurate weighing and dissolution. | May require derivatization for non-volatile compounds, but not for this compound. | Simple dissolution in the mobile phase. |
| Information Content | Provides structural information in addition to quantification. | Provides retention time for identification. | Provides retention time for identification. |
| Destructive/Non-destructive | Non-destructive. | Destructive.[1] | Destructive. |
Experimental Protocols
Detailed methodologies for the quantitative analysis of this compound using qNMR, GC-FID, and HPLC-UV are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Quantitative ¹H-NMR (qNMR) Protocol
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene or maleic acid) into the same NMR tube. The chosen internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume (typically 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution.
2. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Ensure the spectrometer is properly tuned and shimmed.
-
Key acquisition parameters for accurate quantification include:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative work).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
-
Spectral Width (sw): Wide enough to encompass all signals of interest and provide a good baseline.
-
Acquisition Time (aq): Sufficient to ensure good digital resolution.
-
3. Data Processing and Quantification:
-
Apply a line broadening of 0.3 Hz using an exponential multiplication function.
-
Perform phasing and baseline correction manually to ensure accuracy.
-
Integrate the well-resolved signals of this compound (e.g., the methoxy protons at ~3.7 ppm and the methyl protons at ~1.4 ppm) and the internal standard.
-
Calculate the purity or concentration of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
GC-FID Protocol
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
If using an internal standard (e.g., diethyl phthalate), add a constant concentration to all calibration standards and the sample solution.
2. GC-FID Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL (splitless or split injection, depending on concentration).
3. Data Analysis:
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard (if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of analyte to internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area (or area ratio) on the calibration curve.
HPLC-UV Protocol
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 200 µg/mL.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflow and Comparison
To further illustrate the methodologies and their comparative aspects, the following diagrams are provided.
Caption: Experimental workflow for the qNMR assay of this compound.
Caption: Logical comparison of qNMR, GC-FID, and HPLC-UV for this compound assay.
Conclusion
All three analytical techniques—qNMR, GC-FID, and HPLC-UV—are suitable for the quantitative assay of this compound, each with its own set of advantages and limitations.
-
qNMR stands out as a primary method that provides absolute quantification without the need for a specific reference standard of the analyte, along with valuable structural information. It is an excellent choice for reference material characterization and for obtaining highly accurate and precise results.
-
GC-FID is a highly sensitive and robust method well-suited for the routine analysis of volatile compounds like this compound, offering high sample throughput.
-
HPLC-UV is a versatile and widely accessible technique that also offers high sensitivity and throughput, making it a practical choice for quality control and routine assays.
The selection of the most appropriate method will depend on the specific analytical requirements, including the desired level of accuracy, the required sensitivity, available instrumentation, and the intended application. For critical applications where absolute purity is required, qNMR is the preferred method. For routine quality control where high throughput is essential, GC-FID and HPLC-UV are excellent choices.
References
- 1. rsc.org [rsc.org]
- 2. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rbmb.net [rbmb.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]
Dimethyl Methylmalonate: A Comparative Benchmark in Multi-Step Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of optimal starting materials is paramount to the efficiency and success of multi-step syntheses. This guide provides an objective comparison of dimethyl methylmalonate's performance against its close analog, diethyl malonate, in the synthesis of barbiturates, a class of drugs that act on the central nervous system. The data presented is compiled from established experimental protocols to offer a clear benchmark of their relative efficiencies.
This compound is a valuable C3 synthon, frequently employed in the construction of complex molecular architectures due to the reactivity of its methylene group. Its utility is particularly evident in the synthesis of heterocyclic compounds, such as barbiturates, which are formed through condensation reactions with urea. This guide will delve into a comparative analysis of this compound and diethyl malonate in the context of barbiturate synthesis, examining key performance indicators such as reaction yield and purity.
Performance Comparison in Barbiturate Synthesis
The following table summarizes the key quantitative data from the synthesis of barbituric acid derivatives using either this compound or diethyl malonate. This allows for a direct comparison of their efficiency in this multi-step synthetic context.
| Parameter | This compound (for 1,3-dimethylbarbituric acid) | Diethyl Malonate (for Barbituric Acid) | Diethyl Malonate (for Phenobarbital) |
| Starting Malonate Ester | This compound | Diethyl malonate | Diethyl ethylphenylmalonate |
| Co-reactant | 1,3-dimethylurea | Urea | Urea |
| Base/Catalyst | Sodium ethoxide | Sodium ethoxide | Sodium methoxide |
| Solvent | n-butanol and toluene | Absolute ethanol | Not specified |
| Reaction Time | 10 hours | 7 hours | Not specified |
| Reaction Temperature | 100-120 °C | 110 °C (oil bath) | Not specified |
| Final Product Yield | 75%[1][2] | 72-78%[3][4][5] | 17.45%[6][7] |
| Purity of Final Product | 99.6%[1][2] | Not explicitly stated, but product is crystalline | Not explicitly stated, but identified by TLC, IR, and melting point[6][7] |
Experimental Protocols
The following are detailed methodologies for the synthesis of barbiturate derivatives, providing a basis for the comparative data.
Protocol 1: Synthesis of 1,3-Dimethylbarbituric Acid using this compound
This protocol is adapted from a patented procedure for the synthesis of 1,3-dimethylbarbituric acid.[1][2]
Materials:
-
This compound (1.3 mol)
-
1,3-dimethylurea (1.2 mol)
-
Sodium ethoxide (70 g)
-
n-butanol and toluene (1100 g)
-
Hydrochloric acid
-
Water
Procedure:
-
In a suitable reactor, combine this compound (1.3 mol) and 1,3-dimethylurea (1.2 mol).
-
Add the solvent mixture of n-butanol and toluene (1100 g) and the catalyst, sodium ethoxide (70 g).
-
Heat the mixture to 100-120 °C with stirring and maintain at reflux for 10 hours.
-
After the reaction is complete, cool the mixture to allow for the precipitation of the solid product.
-
Collect the solid by filtration.
-
Dissolve the solid in water and acidify with hydrochloric acid to a pH of 1-2.
-
Cool the solution to crystallize the crude product.
-
Collect the crude product by filtration.
-
Recrystallize the crude product to obtain pure 1,3-dimethylbarbituric acid.
Protocol 2: Synthesis of Barbituric Acid using Diethyl Malonate
This protocol is a well-established method for the synthesis of the parent barbituric acid.[3][4][5]
Materials:
-
Sodium metal (11.5 g, 0.5 gram-atom)
-
Absolute ethanol (500 mL)
-
Diethyl malonate (80 g, 0.5 mol)
-
Urea (30 g, 0.5 mol)
-
Concentrated hydrochloric acid (approx. 45 mL)
-
Water
Procedure:
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium (11.5 g) in absolute ethanol (250 mL).
-
To the resulting sodium ethoxide solution, add diethyl malonate (80 g).
-
Separately, dissolve dry urea (30 g) in hot absolute ethanol (250 mL, approx. 70 °C) and add this solution to the flask.
-
Shake the mixture well and heat it to reflux for 7 hours in an oil bath at 110 °C. A white solid will precipitate.
-
After the reaction, add hot water (500 mL, 50 °C) to the mixture.
-
Acidify the solution with concentrated hydrochloric acid until it is acidic (approx. 45 mL).
-
Filter the clear solution and cool it in an ice bath overnight to crystallize the barbituric acid.
-
Collect the white product using a Büchner funnel, wash with cold water (50 mL), and dry at 105-110 °C for 3-4 hours.
Visualizing the Synthetic and Biological Pathways
To better understand the processes involved, the following diagrams illustrate the experimental workflow for barbiturate synthesis and the biological mechanism of action of barbiturates.
Barbiturates exert their effects on the central nervous system by interacting with the GABA-A receptor, a key inhibitory neurotransmitter receptor.
References
- 1. CN101190898B - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 2. CN101190898A - Preparation method for 1.3-dimethylbarbituric acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. thaiscience.info [thaiscience.info]
- 7. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th:443]
Safety Operating Guide
Proper Disposal Procedures for Dimethyl Methylmalonate
The following guide provides essential safety and logistical information for the proper disposal of dimethyl methylmalonate, designed for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its hazards and the necessary personal protective equipment (PPE). This substance is a combustible liquid that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2][3][4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles conforming to appropriate government standards (e.g., NIOSH-approved or EN 166).[1][5]
-
Hand Protection: Handle with chemically resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with laboratory practices.[1][6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[5][7] In case of fire or large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1][4]
Chemical and Hazard Data
A summary of key quantitative and qualitative data for this compound is provided below.
| Property | Data |
| CAS Number | 108-59-8 |
| Molecular Formula | C₅H₈O₄ |
| Molecular Weight | 132.11 g/mol |
| Hazard Classifications | Flammable Liquid (Category 4)[2][4], Skin Irritant (Category 2)[1][3], Serious Eye Irritant (Category 2/2A)[1][3][4], Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)[1][3] |
| Incompatibilities | Strong oxidizing agents, acids, bases, and reducing agents.[3][5][7] |
Operational Disposal Plan
Disposal of this compound is regulated and must not be done via standard trash or sanitary sewer systems.[8][9] All chemical waste must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program.[8][10][11]
Protocol 1: Standard Disposal of Unused or Contaminated this compound
Objective: To safely collect, store, and dispose of this compound waste in compliance with hazardous waste regulations.
Methodology:
-
Designate as Waste: A chemical is considered waste once it is no longer intended for use.[12] This includes unused, expired, or contaminated this compound.
-
Select a Waste Container:
-
Label the Container:
-
As soon as waste is added, affix a "Hazardous Waste" tag or label provided by your institution's EHS department.[8][11]
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[8]
-
The quantity or percentage of the waste in the container.
-
The date of waste generation.[8]
-
The physical location (e.g., building, room number).[8]
-
The Principal Investigator's name and contact information.[8]
-
Appropriate hazard pictograms (e.g., irritant, flammable).[8]
-
-
-
Store the Waste:
-
Keep the waste container securely closed at all times, except when adding waste.[10][12]
-
Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Segregate the container from incompatible materials such as strong oxidizers, acids, and bases.[12]
-
Utilize secondary containment to prevent the spread of material in case of a leak.[11]
-
-
Arrange for Disposal:
Protocol 2: Management of Spills and Contaminated Materials
Objective: To safely clean up a spill of this compound and dispose of the resulting waste.
Methodology:
-
Ensure Personnel Safety:
-
Contain the Spill:
-
Absorb the Material:
-
Collect the Waste:
-
Carefully scoop the absorbed material and any contaminated debris (e.g., gloves, paper towels) into a designated hazardous waste container.
-
-
Dispose of the Waste:
-
The container with the spill cleanup material must be managed as hazardous waste.
-
Follow the labeling, storage, and disposal steps outlined in Protocol 1 . List all contents, including the absorbent material, on the hazardous waste tag.
-
Protocol 3: Disposal of Empty Containers
Objective: To properly decontaminate and dispose of an empty this compound container.
Methodology:
-
Decontaminate the Container:
-
Manage the Rinsate:
-
Dispose of the Clean Container:
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. Dimethyl malonate - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. acs.org [acs.org]
- 10. pfw.edu [pfw.edu]
- 11. vumc.org [vumc.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
